2-Methyl-2-cyclopenten-1-one
Description
2-cyclopenten-1-one, 2-methyl- is a natural product found in Panax ginseng with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870846 | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
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Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
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CAS No. |
1120-73-6, 89911-17-1 | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-2-cyclopentenone | |
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| Record name | Cyclopentenone, methyl- | |
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| Record name | 2-Methylcyclopent-2-en-1-one | |
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| Record name | 2-Methyl-2-cyclopenten-1-one | |
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| Record name | 2-METHYL-2-CYCLOPENTENONE | |
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| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methyl-2-cyclopenten-1-one: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. This information is intended to support research, development, and application of this compound in various scientific fields, including organic synthesis and drug discovery.
Chemical Identity and Properties
This compound is a cyclic ketone and an α,β-unsaturated carbonyl compound.[1] Its chemical formula is C6H8O.[2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H8O | [1][2][3] |
| Molecular Weight | 96.1271 g/mol | [2][3] |
| CAS Registry Number | 1120-73-6 | [1][2][3] |
| IUPAC Name | 2-methylcyclopent-2-en-1-one | [1] |
| Boiling Point | 158-161 °C | [4] |
| Density | 0.979 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.479 | [4] |
| Flash Point | 120 °F (48.89 °C) | [4][5] |
| Appearance | Colorless liquid | [1] |
| InChI | InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | [1][2][3] |
| InChIKey | ZSBWUNDRDHVNJL-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CC1=CCCC1=O |
Chemical Structure and Spectroscopic Data
The structure of this compound consists of a five-membered ring with a ketone at position 1 and a double bond between carbons 2 and 3, with a methyl group attached to carbon 2. This enone moiety is the primary site of its chemical reactivity.
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.[1][6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used for molecular weight determination and structural elucidation.[1][2][3]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and application of this compound in a laboratory setting.
Synthesis of α,β-Unsaturated Cyclopentenones via Dehydrohalogenation
A common method for synthesizing α,β-unsaturated ketones like this compound involves a halogenation-elimination strategy.[7] The general workflow for a related compound, 3-Methyl-2-cyclopenten-1-one, is presented below, which follows the same chemical principles.
Step 1: α-Halogenation of the Saturated Ketone
-
Dissolve the corresponding saturated ketone (e.g., 3-methylcyclopentanone) in a suitable solvent such as glacial acetic acid.[7]
-
Cool the solution in an ice bath to maintain a low temperature.[7]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled ketone solution with continuous stirring. The temperature should be kept below 10 °C.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until the bromine color disappears.[7]
-
Pour the reaction mixture into a separatory funnel with cold deionized water and an extraction solvent like diethyl ether.[7]
-
Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude α-halo ketone.[7]
Step 2: Dehydrohalogenation
-
Dissolve the crude α-halo ketone in a suitable solvent.[7]
-
Add a base, such as pyridine (B92270) (1.5-2 equivalents), to the solution.[7]
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove the base), deionized water, saturated sodium bicarbonate solution, and brine.[7]
-
The crude product can then be purified by column chromatography.[8]
References
- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 3. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 4. 2-methylcyclopentenone CAS#: 1120-73-6 [amp.chemicalbook.com]
- 5. This compound, 1120-73-6 [thegoodscentscompany.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Methyl-2-cyclopenten-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-cyclopenten-1-one (CAS No: 1120-73-6), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate analysis and comparison. Furthermore, it outlines the experimental protocols for the acquisition of this spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.55 | m | 2H | H-4 |
| ~2.35 | m | 2H | H-5 |
| ~1.75 | s | 3H | -CH₃ |
| ~7.30 | m | 1H | H-3 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is typically CDCl₃.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~209.0 | C=O (C-1) |
| ~163.0 | =C-CH₃ (C-2) |
| ~138.0 | =CH (C-3) |
| ~34.0 | -CH₂- (C-4) |
| ~26.0 | -CH₂- (C-5) |
| ~10.0 | -CH₃ |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is typically CDCl₃.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch (conjugated ketone) |
| ~1640 | Medium | C=C stretch (alkene) |
Note: The spectrum is typically acquired as a neat liquid sample.
Mass Spectrometry (MS)
Table 4: Major Mass Spectral Peaks for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 96 | ~80 | [M]⁺ (Molecular Ion) |
| 68 | ~100 | [M - CO]⁺ |
| 67 | ~95 | [M - CHO]⁺ |
| 40 | ~60 |
Note: The data is typically acquired using Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm. Typically, 16 to 32 scans are accumulated with a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width of about 220 ppm is used. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4][5][6]
-
Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
Data Processing : The final IR spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS).[7][8]
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization : Electron Ionization (EI) is the most common method for this type of molecule.[1] The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1][2]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the relationships and workflows described in this guide.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Structure of this compound with corresponding spectroscopic signals.
References
Synthesis of 2-Methyl-2-cyclopenten-1-one from 2-methylcyclopentane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-cyclopenten-1-one, a valuable intermediate in organic synthesis, from 2-methylcyclopentane-1,3-dione. This conversion involves a selective reduction of one carbonyl group followed by dehydration to yield the desired α,β-unsaturated ketone.
Core Synthesis Pathway
The transformation of 2-methylcyclopentane-1,3-dione to this compound is a two-step process that can often be performed in a single pot. The key steps are the selective reduction of one of the ketone functionalities to a hydroxyl group, followed by the elimination of water to form the carbon-carbon double bond. A well-established method for this conversion was reported by Funk and Vollhardt in Synthesis (1980). While the specific details of that protocol are not publicly available, a representative procedure based on established chemical principles is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.
| Property | 2-methylcyclopentane-1,3-dione | This compound |
| Molecular Formula | C₆H₈O₂ | C₆H₈O |
| Molecular Weight | 112.13 g/mol | 96.13 g/mol |
| Appearance | Off-white to tan crystalline solid | Colorless liquid |
| Melting Point | 212-215 °C | Not applicable |
| Boiling Point | Not applicable | 74 °C at 15 mmHg |
| CAS Number | 765-69-5 | 1120-73-6 |
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible and effective method for the synthesis of this compound from 2-methylcyclopentane-1,3-dione.
Materials:
-
2-methylcyclopentane-1,3-dione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reduction: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopentane-1,3-dione (1.0 eq) in methanol at room temperature. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25-0.30 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The amount of sodium borohydride is critical for selective mono-reduction.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Dehydration and Work-up: Once the starting material is consumed, slowly add concentrated hydrochloric acid dropwise to the reaction mixture at 0 °C until the pH is acidic (pH ~1-2). This step facilitates the dehydration of the intermediate hydroxyketone.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Expected Yield:
Based on similar transformations, the expected yield for this two-step, one-pot procedure is typically in the range of 70-85%.
Reaction Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Signaling Pathway of the Reaction Mechanism
The reaction proceeds through a two-stage mechanism: selective nucleophilic addition of a hydride to one carbonyl, followed by an acid-catalyzed elimination of water.
Caption: The proposed two-step mechanism for the conversion of the dione (B5365651) to the enone.
Spectroscopic Data of this compound
The structural confirmation of the final product is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | δ (ppm): ~1.7 (s, 3H, CH₃), ~2.4 (m, 2H, CH₂), ~2.6 (m, 2H, CH₂) |
| ¹³C NMR | δ (ppm): ~16 (CH₃), ~30 (CH₂), ~35 (CH₂), ~140 (C=), ~165 (C=), ~210 (C=O) |
| IR (Infrared) | ν (cm⁻¹): ~1700 (C=O, conjugated ketone), ~1630 (C=C) |
| MS (Mass Spectrometry) | m/z: 96 (M⁺), characteristic fragmentation pattern |
The Ubiquitous Yet Understated Presence of 2-Methyl-2-cyclopenten-1-one in Nature's Palette and Culinary Creations
For Immediate Release
A comprehensive technical guide released today sheds light on the natural occurrence of 2-Methyl-2-cyclopenten-1-one, a volatile organic compound contributing to the aroma profile of various plants and a significant flavor component in a myriad of cooked foods. This document, tailored for researchers, scientists, and professionals in drug development, offers an in-depth look at the compound's presence in the natural world and its formation through chemical reactions during cooking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound, a cyclic ketone, has been identified as a naturally occurring volatile compound in a number of plant species. Notably, it is found in the leaves of Perilla frutescens, a plant widely used in East Asian cuisine and traditional medicine.[1] It has also been reported as a constituent of Picea abies (Norway spruce) and Panax ginseng (Korean ginseng), plants known for their distinct aromatic profiles and medicinal properties.[2] While its presence in these botanicals is established, quantitative data on its concentration remains a subject of ongoing research.
In the realm of food science, this compound is a well-documented product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked at high temperatures.[3][4][5] This reaction is responsible for the desirable browning and rich flavors of many cooked foods. The compound has been identified as a key contributor to the characteristic aroma of roasted coffee beans, with its relative abundance varying depending on the roasting time. It is also found in the aroma of freshly baked bread and contributes to the savory notes of cooked meats, including lamb and beef.[6]
Quantitative Occurrence of this compound
The concentration of this compound can vary significantly depending on the source material and processing conditions. The following table summarizes the available quantitative data for this compound in various plants and food products.
| Plant/Food Product | Matrix | Concentration/Abundance | Analytical Method | Reference |
| Plants | ||||
| Perilla frutescens | Leaves | Present (quantification not specified) | Not specified | [1] |
| Picea abies | Not specified | Present (quantification not specified) | Not specified | [2] |
| Panax ginseng | Not specified | Present (quantification not specified) | Not specified | [2] |
| Foods | ||||
| Roasted Coffee Beans | Beans | Relative abundance varies with roasting time | SPME/GC-MS | |
| Cooked Meat | Not specified | Present (quantification not specified) | Not specified | [6] |
| Bread | Aroma | Present (quantification not specified) | Not specified | [6] |
Note: The table will be updated as more quantitative data becomes available.
Experimental Protocols for Analysis
The analysis of volatile compounds like this compound typically involves extraction from the sample matrix followed by separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.
Detailed Protocol: HS-SPME-GC-MS for the Quantification of this compound in Roasted Coffee Beans
This protocol provides a general framework for the quantitative analysis of this compound in a solid food matrix like roasted coffee.
1. Sample Preparation:
-
Obtain a representative sample of roasted coffee beans.
-
Grind the beans to a uniform, fine powder to increase the surface area for volatile extraction.
-
Accurately weigh a specific amount of the ground coffee (e.g., 1-2 grams) into a headspace vial.
2. Internal Standard Addition:
-
To ensure accurate quantification, add a known amount of an appropriate internal standard to the vial. The choice of internal standard should be a compound with similar chemical properties to this compound but not naturally present in the sample.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile and semi-volatile compounds.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system to desorb the analytes onto the analytical column.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to identify all volatile compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound.
-
5. Quantification:
-
Create a calibration curve using standard solutions of this compound at various known concentrations, each containing the same amount of the internal standard.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.
-
Determine the concentration of this compound in the coffee sample by comparing its peak area ratio to the calibration curve.
Visualizing the Formation Pathway
The formation of this compound in food is intricately linked to the Maillard reaction. The following diagram illustrates a simplified pathway leading to the formation of cyclic ketones.
This in-depth guide serves as a valuable resource for understanding the origins and analysis of this compound, a compound that, while often unnoticed, plays a significant role in the sensory experience of both natural and culinary products. Further research is encouraged to expand the quantitative database of this compound in a wider array of plants and foodstuffs.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. This compound, 1120-73-6 [thegoodscentscompany.com]
2-Methyl-2-cyclopenten-1-one mechanism of action in organic reactions
An In-depth Technical Guide on the Mechanism of Action of 2-Methyl-2-cyclopenten-1-one (B72799) in Organic Reactions
Introduction
This compound is a cyclic α,β-unsaturated ketone with the chemical formula C₆H₈O.[1] As a bifunctional molecule, its chemical behavior is dominated by the interplay between the ketone and the carbon-carbon double bond. This conjugated enone system renders the molecule a versatile and valuable building block in organic synthesis, particularly for the construction of five- and six-membered rings found in numerous natural products and pharmaceutical agents.[2][3] This guide provides a detailed examination of the core mechanisms through which this compound participates in several key organic reactions, offering insights for researchers, scientists, and professionals in drug development.
Core Principles of Reactivity
The reactivity of this compound is governed by the electronic properties of its conjugated system. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, creating a partial positive charge (δ+) on the β-carbon (C3). This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate addition pathway. The carbonyl carbon itself remains an electrophilic site for direct (1,2-) addition. The methyl group at the α-position (C2) introduces steric hindrance and influences the regioselectivity of certain reactions.
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a cornerstone reaction for this compound, where it functions as a "Michael acceptor."[4] This reaction involves the addition of a soft nucleophile (the "Michael donor") to the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[5][6]
Mechanism of Action
The base-catalyzed Michael addition proceeds via a three-step mechanism:[7]
-
Enolate Formation : A base abstracts an acidic proton from the Michael donor (e.g., a β-dicarbonyl compound) to generate a resonance-stabilized enolate.
-
Nucleophilic Attack : The resulting enolate attacks the electrophilic β-carbon of this compound. This conjugate attack forms a new enolate intermediate.
-
Protonation : The intermediate enolate is protonated, typically by the conjugate acid of the base or a proton source added during the workup, to yield the final 1,5-dicarbonyl adduct.[8]
Caption: Base-catalyzed Michael addition pathway.
Quantitative Data
The efficiency of the Michael addition is influenced by the nature of the nucleophile, the base, and the reaction conditions.
| Michael Donor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | High | [7] |
| Nitromethane | DBU | THF | RT | Good | [7] |
| Thiophenol | Et₃N | CH₂Cl₂ | 0 to RT | >90 | [7] |
| Gilman Reagent (R₂CuLi) | - | Ether/THF | -78 to RT | Variable | [7] |
Experimental Protocol: Generalized Michael Addition
-
Setup : To a solution of the Michael donor (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, ethanol) under an inert atmosphere (N₂ or Ar), add the base (e.g., NaH, NaOEt, DBU; 1.0-1.2 eq.) at 0 °C.
-
Enolate Formation : Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the nucleophile.
-
Addition : Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction : Monitor the reaction progress using thin-layer chromatography (TLC). Stir until the starting material is consumed.
-
Workup : Quench the reaction by adding a proton source, such as saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring onto an existing ketone. It is a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation.[9][10] In this sequence, this compound serves as the α,β-unsaturated ketone (the Michael acceptor).[11]
Mechanism of Action
-
Michael Addition : A ketone enolate adds to this compound, as described above, to form a 1,5-dicarbonyl intermediate.[12]
-
Intramolecular Aldol Condensation : Under the basic or acidic reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyls, which then attacks the other carbonyl group, forming a six-membered ring.
-
Dehydration : The resulting β-hydroxy ketone (the aldol addition product) readily dehydrates to form a new, thermodynamically stable α,β-unsaturated ketone.
Caption: Tandem mechanism of the Robinson Annulation.
Quantitative Data
The success of the Robinson annulation depends on the compatibility of the Michael and aldol steps. The use of specific catalysts can improve yields and selectivity.
| Ketone Reactant | Base/Catalyst | Solvent | Yield (%) | Reference |
| Cyclohexanone | NaOEt | Ethanol | ~60-70 | [10] |
| 2-Methylcyclohexanone | KOH | Methanol | ~50-60 | [11] |
| Ethyl Acetoacetate | NaOEt | Ethanol | Variable | [12] |
Experimental Protocol: Generalized Robinson Annulation
-
Setup : In a round-bottom flask, dissolve the ketone (e.g., cyclohexanone, 1.0 eq.) in a suitable solvent such as ethanol.
-
Base Addition : Add a catalytic or stoichiometric amount of base (e.g., sodium ethoxide, potassium hydroxide) and stir for 15-30 minutes to generate the enolate.
-
Michael Acceptor Addition : Add this compound (1.0 eq.) to the mixture, possibly cooling to control the initial exothermic reaction.
-
Reaction & Cyclization : Heat the reaction mixture to reflux to drive both the Michael addition and the subsequent intramolecular aldol condensation and dehydration. Monitor the reaction by TLC.
-
Workup : After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl). Remove the solvent under reduced pressure.
-
Extraction & Purification : Add water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final annulated product via column chromatography or distillation.
Photochemical [2+2] Cycloaddition
Like many cyclic enones, this compound can undergo photochemical [2+2] cycloaddition reactions upon UV irradiation.[13] This reaction is a powerful method for constructing cyclobutane (B1203170) rings and is particularly effective for dimerization.
Mechanism of Action
The reaction proceeds through the photo-excitation of the enone to its triplet state. This excited molecule then reacts with a ground-state alkene (in the case of dimerization, another molecule of the enone) in a stepwise or concerted fashion to form a cyclobutane ring. For this compound, the dimerization has been shown to be highly diastereoselective, yielding head-to-tail anti dimers.[13]
Caption: Photochemical [2+2] dimerization of the enone.
Experimental Protocol: Generalized Photocycloaddition
-
Solution Prep : Prepare a solution of this compound in a photochemically inert solvent (e.g., toluene, acetonitrile) in a quartz or Pyrex reaction vessel. The concentration should be optimized to favor intermolecular reaction.
-
Degassing : Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation : Irradiate the solution using a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often with external cooling.
-
Monitoring : Monitor the disappearance of the starting material by GC or TLC.
-
Workup & Purification : Once the reaction is complete, remove the solvent in vacuo. Purify the resulting dimer(s) from any byproducts using column chromatography or recrystallization.
General Experimental & Analytical Workflow
The successful application of this compound in synthesis requires a systematic workflow, from reaction execution to final product verification.
Caption: A generalized workflow for synthesis and analysis.
Conclusion
This compound is a highly effective and versatile substrate in a range of fundamental organic reactions. Its predictable reactivity as a Michael acceptor makes it a reliable component in Michael additions and Robinson annulations for the synthesis of complex cyclic systems. Furthermore, its participation in photochemical cycloadditions provides a direct route to cyclobutane-containing structures. A thorough understanding of these reaction mechanisms is critical for leveraging this building block to its full potential in the strategic design and development of novel chemical entities.
References
- 1. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 2. isca.me [isca.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Robinson Annulation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Physical properties of 2-Methyl-2-cyclopenten-1-one (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-Methyl-2-cyclopenten-1-one (CAS No. 1120-73-6), a cyclic ketone of interest in various chemical syntheses. The document outlines its boiling point and density, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such a compound.
Physical Properties
This compound is a clear yellow, flammable liquid.[1][2] Its primary physical characteristics, boiling point and density, are crucial for its handling, purification, and application in experimental settings.
Data Summary
The experimentally determined and literature-reported values for the boiling point and density of this compound are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 157.0 °C | at 760.00 mm Hg[3] |
| 157.5 °C | at 760 mmHg[4] | |
| 158-161 °C | (literature value)[1][5][6] | |
| Density | 0.979 g/mL | at 25 °C (literature value)[1][5][6] |
| 0.97900 g/mL | at 25.00 °C[3] | |
| 0.996 g/mL | (temperature not specified)[4] |
Experimental Protocols
The following sections describe generalized, standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point (Micro-Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] For small sample volumes, the micro-boiling point or capillary method is frequently employed.[7]
Apparatus:
-
Thiele tube or similar heating block (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
A small amount (a few milliliters) of the liquid sample is placed into the fusion tube.[2][4]
-
A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[2][4]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[4]
-
This assembly is placed in a Thiele tube or a heating block.[4][8]
-
The apparatus is heated gently and slowly to ensure uniform temperature distribution.[4]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted.[4][9] This indicates the liquid has reached its boiling point.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is officially recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]
Determination of Density (Pycnometer or Gravimetric Method)
Density is the mass of a substance per unit of volume (ρ = m/V).[10][11] It can be accurately determined by weighing a precisely known volume of the liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance
-
Thermometer/thermostatically controlled environment
Procedure:
-
An empty, clean, and dry measuring vessel (e.g., a 10 mL graduated cylinder or a pycnometer) is placed on an analytical balance, and its mass is recorded.[12][13] The balance should be zeroed (tared) with the empty vessel.
-
A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the measuring vessel. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[3][11]
-
The mass of the vessel containing the liquid is then measured and recorded.[12]
-
The density is calculated by dividing the mass of the liquid (mass of filled vessel minus mass of empty vessel) by the measured volume.[13]
-
For higher accuracy, a pycnometer is used. This is a glass flask with a precisely known volume. The procedure involves weighing the empty pycnometer, the pycnometer filled with the sample liquid, and often the pycnometer filled with a reference liquid like water.[14][15]
-
It is crucial to perform the measurement at a controlled and recorded temperature, as density is temperature-dependent.
Visualization of Experimental Workflow
The logical flow for determining the physical properties of a chemical compound is outlined in the diagram below. This process ensures that the sample is pure and that the measurements are accurate and reproducible.
Caption: Workflow for Physical Property Determination.
References
- 1. vernier.com [vernier.com]
- 2. byjus.com [byjus.com]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. homesciencetools.com [homesciencetools.com]
- 11. embibe.com [embibe.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. calnesis.com [calnesis.com]
- 15. mt.com [mt.com]
A Technical Guide to 2-Methyl-2-cyclopenten-1-one: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-cyclopenten-1-one is a cyclic ketone and an α,β-unsaturated carbonyl compound that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both a ketone functional group and an alkene, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including natural products and potential pharmaceutical agents. The cyclopentenone core is a structural motif found in numerous bioactive compounds, highlighting its significance in medicinal chemistry and drug design.[2] This guide provides an in-depth overview of the chemical properties, synthesis, and key reactions of this compound.
Core Chemical Data
A summary of the key chemical identifiers and properties for this compound is presented in the table below for quick reference.
| Identifier | Value |
| CAS Number | 1120-73-6[1][3] |
| Molecular Formula | C₆H₈O[1][3] |
| Molecular Weight | 96.13 g/mol [4][5] |
| IUPAC Name | 2-methylcyclopent-2-en-1-one[1] |
| Synonyms | 2-Methyl-2-cyclopentenone |
| Appearance | Colorless liquid |
| Boiling Point | 158-161 °C[4] |
| Density | 0.979 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.479[4] |
Synthesis of this compound
The synthesis of 2-cyclopentenones can be achieved through various methods, including the Nazarov cyclization, Saegusa–Ito oxidation, and ring-closing metathesis.[6] A common strategy for the synthesis of substituted cyclopentenones involves the α-halogenation of a saturated cyclopentanone (B42830) followed by dehydrohalogenation to introduce the α,β-unsaturation.
Key Reactions and Experimental Protocols
This compound, as an enone, readily participates in several important organic reactions, including Diels-Alder cycloadditions and Michael additions. These reactions are fundamental in the construction of more complex molecular architectures.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings.[7] this compound can act as a dienophile, reacting with a conjugated diene. The reactivity in these reactions can be enhanced through the use of Lewis acids and the application of high pressure.[8]
Experimental Protocol: High-Pressure Diels-Alder Reaction [8]
-
Preparation: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., 0.5 equivalents of a 1 M solution of EtAlCl₂ in hexane) to the solution. Stir the mixture at room temperature for 30-40 minutes.
-
Diene Addition: Add a solution of the diene (e.g., isoprene, 2-6 equivalents) in the same solvent to the reaction mixture.
-
Reaction Conditions: Transfer the complete reaction mixture to a high-pressure Teflon ampule. The ampule is then subjected to high pressure (e.g., 10-15 kbar) and may be heated depending on the specific reactants. The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed. The final product is purified using column chromatography.
Michael Addition
In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. Due to the steric hindrance from the β-methyl group, this compound is less reactive in Michael additions compared to the unsubstituted 2-cyclopenten-1-one.[8]
Experimental Protocol: Asymmetric Michael Addition [8]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend a chiral catalyst (e.g., 0.1 equivalents of Shibasaki's Ga-Na-BINOL complex) and a base (e.g., 1.1 equivalents of sodium tert-butoxide) in an anhydrous solvent like THF.
-
Reaction Setup: Add the Michael donor (e.g., 1.0 equivalent of dimethyl malonate) to the catalyst suspension, followed by the addition of this compound (1.0 equivalent).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 24°C) for an extended period (e.g., 46 hours). Monitor the progress of the reaction by TLC or GC-MS.
-
Purification: Once the reaction is complete, the crude product is purified by column chromatography to isolate the Michael adduct.
Applications in Drug Development
The cyclopentenone ring is a key structural feature in a number of natural products with significant biological activity, including prostaglandins (B1171923) and jasmone.[6] The incorporation of the cyclopentenone moiety into molecules has been shown to enhance their anticancer potential.[2] As a versatile synthetic intermediate, this compound provides a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its ability to undergo stereoselective reactions makes it particularly useful in the synthesis of chiral molecules, a critical aspect of modern drug design.
Logical Workflow Diagram
The following diagram illustrates a generalized workflow for the use of this compound in a Diels-Alder reaction to create a more complex, polycyclic structure, a common strategy in the synthesis of natural products and drug candidates.
References
- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 4. 2-メチル-2-シクロペンテン-1-オン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Enone Functional Group in 2-Methyl-2-cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-cyclopenten-1-one (B72799) is a versatile five-membered ring α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the enone functional group, which possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This duality allows for a rich and varied chemistry, making it a key intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on key transformations including Michael additions, Diels-Alder reactions, and reductions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to aid researchers in the effective utilization of this important synthetic intermediate.
Introduction: Structural Features and Electronic Profile
This compound is a cyclic enone with the chemical formula C₆H₈O. The molecule's reactivity is dictated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate fashion (1,4-addition). The carbonyl carbon itself is also an electrophilic center and can undergo direct nucleophilic attack (1,2-addition). The presence of a methyl group at the α-position of the double bond introduces steric hindrance that can influence the regioselectivity and stereoselectivity of certain reactions.
Key Reactions of the Enone Functional Group
The enone moiety of this compound is the focal point of its chemical reactivity, participating in a wide array of transformations. This section details the most significant of these reactions, providing both mechanistic insights and practical considerations for their application in synthesis.
Michael (Conjugate) Addition
The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the β-carbon is the site of nucleophilic attack. A wide variety of "soft" nucleophiles are effective Michael donors.
General Workflow for Michael Addition:
The addition of thiols to this compound proceeds readily, often under basic catalysis, to yield 3-(organothio)-2-methylcyclopentan-1-ones. These reactions are typically fast and high-yielding.
Quantitative Data for Thia-Michael Addition:
| Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |
| Thiophenol | Et₃N | CH₂Cl₂ | 45 min | 90 | [1] |
| 4-Chlorothiophenol | - | Solvent-free | 15 min | 98 | [1] |
| 4-Methylthiophenol | - | Solvent-free | 30 min | 85 | [1] |
Experimental Protocol: General Procedure for Thia-Michael Addition
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add the thiol (1.1 equivalents).
-
Add a catalytic amount of a base such as triethylamine (B128534) (1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). These reactions are often rapid.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[1]
The conjugate addition of amines to this compound provides access to β-amino ketones, which are valuable synthetic intermediates. The reaction can be performed with primary and secondary amines.
Experimental Protocol: General Procedure for Aza-Michael Addition
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add the amine (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]
Organocuprates, such as Gilman reagents (R₂CuLi), are "soft" nucleophiles that excel in 1,4-conjugate addition to enones, while minimizing the competing 1,2-addition to the carbonyl group.[2][3][4] The reaction of this compound with organocuprates provides an efficient route to 2,3-disubstituted cyclopentanones.
Reaction Pathway for Organocuprate Addition:
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.1 equivalents) in anhydrous diethyl ether at 0 °C.
-
Slowly add a solution of methyllithium (B1224462) in diethyl ether (2.2 equivalents) to the suspension with stirring. The mixture will turn into a clear, colorless solution of lithium dimethylcuprate.
-
Cool the solution to -78 °C and add a solution of this compound (1.0 equivalent) in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,3-dimethylcyclopentan-1-one.
Diels-Alder Reaction
The enone double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form bicyclic systems. The reactivity of the enone in this context is generally moderate but can be enhanced by the use of Lewis acid catalysts.
Quantitative Data for Diels-Alder Reaction:
| Diene | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| 1-Ethenyl-3,4-dihydronaphthalene | AlCl₃, Toluene, 70 °C | Mixture of regioisomers | 67 | [5] |
| Isoprene (B109036) | [MOIM]AlCl₄, Microwave, 60 °C | 5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-one | High |
Experimental Protocol: Diels-Alder Reaction with Isoprene
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., a 1 M solution of EtAlCl₂ in hexane, 0.5 equivalents) under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 30-40 minutes.
-
Add a solution of isoprene (2-6 equivalents) in the same solvent to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Enone System
The enone functionality of this compound offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent and reaction conditions determines the outcome.
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate reduction.[6][7][8][9][10] This is achieved using sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol or ethanol.[6][7][8][9][10] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack by a "harder" borohydride species formed in situ.[9]
Reaction Pathway for Luche Reduction:
Quantitative Data for Luche Reduction of Enones:
| Substrate | Product | Yield (%) | Reference |
| 2-Cyclopenten-1-one | 2-Cyclopenten-1-ol | 97 | [9] |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | 99 | [6] |
Experimental Protocol: Luche Reduction
-
Dissolve this compound (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few minutes.
-
Quench the reaction by adding a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-2-cyclopenten-1-ol.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The dual electrophilic nature of its enone functional group allows for a diverse range of chemical transformations, including conjugate additions, cycloadditions, and selective reductions. Understanding the factors that govern the reactivity and selectivity of these reactions is crucial for their successful application in the synthesis of complex target molecules. This guide has provided an in-depth overview of the core reactivity of this compound, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 8. youtube.com [youtube.com]
- 9. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Methyl-2-cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical data for 2-Methyl-2-cyclopenten-1-one. The information compiled within is essential for professionals in research and development, particularly in the fields of chemistry and drug development, where a thorough understanding of a compound's energetic properties is crucial for process design, safety analysis, and reaction engineering.
Summary of Thermochemical Data
The following table summarizes the available quantitative thermochemical data for this compound. These values have been compiled from various chemical databases and literature sources.
| Thermochemical Property | Symbol | Value | Unit | Source(s) |
| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | -177.74 | kJ/mol | [1] |
| Standard Molar Enthalpy of Formation (Liquid) | ΔfH°(l) | Not explicitly found | kJ/mol | |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | 34.72 | kJ/mol | [1] |
| Standard Molar Enthalpy of Fusion | ΔfusH° | 4.50 | kJ/mol | [1] |
| Ideal Gas Heat Capacity | Cp(g) | See temperature-dependent data | J/(mol·K) | [1][2] |
| Standard Gibbs Free Energy of Formation | ΔfG° | -58.36 | kJ/mol | [1] |
| Boiling Point (at 101.325 kPa) | Tb | 430.20 - 432.70 | K | [1] |
| Density (at 298.15 K) | ρ | 0.979 | g/mL | [3] |
| Refractive Index (at 293.15 K) | nD | 1.479 | [3] |
Note: Some of the data, particularly from aggregated sources like Cheméo, may be estimated using computational methods such as the Joback method, and not from direct experimental measurement.[1]
Experimental Protocols for Thermochemical Data Determination
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this section outlines the general and established methodologies for determining the key thermochemical properties of organic compounds of this nature.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion (ΔcH°). The primary technique for this measurement is bomb calorimetry .[4][5][6]
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Methodology:
-
Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Sample Preparation: A known mass of this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb".
-
Combustion: The bomb is filled with excess pure oxygen to ensure complete combustion and then submerged in a known quantity of water in an insulated container. The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is precisely measured before and after combustion. The temperature rise (ΔT) is used to calculate the heat released.
-
Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature change and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[2][3][7][8]
Experimental Workflow: Vapor Pressure Measurement
Caption: Workflow for determining enthalpy of vaporization.
Methodology:
-
Apparatus: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is sealed to allow vapor to equilibrate with the liquid.
-
Temperature Control: The flask is immersed in a water bath, and the temperature is varied in a controlled manner.
-
Data Acquisition: At several different temperatures, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
-
Data Analysis: According to the Clausius-Clapeyron equation (ln(P) = -ΔvapH°/R * (1/T) + C), a plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.
-
Calculation: The enthalpy of vaporization is calculated from the slope of this line, which is equal to -ΔvapH°/R, where R is the ideal gas constant.
Determination of Heat Capacity (Cp)
The heat capacity of a substance can be measured using techniques like Differential Scanning Calorimetry (DSC) .[9]
Methodology:
-
Sample and Reference: A small, known mass of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard, often sapphire, under the same conditions.
Conclusion
This guide has presented a compilation of the available thermochemical data for this compound and outlined the standard experimental methodologies used to determine such properties. While specific experimental reports for this compound are sparse, the generalized protocols described herein provide a solid foundation for researchers and professionals to understand how these critical energetic parameters are obtained. Accurate thermochemical data is indispensable for the safe and efficient design, scale-up, and implementation of chemical processes in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. vscht.cz [vscht.cz]
- 3. books.rsc.org [books.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
The Multifaceted Biological Activities of Substituted 2-Cyclopentenone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-cyclopentenone ring system is a privileged scaffold in medicinal chemistry, underpinning the structure of a diverse array of biologically active molecules, including prostaglandins (B1171923) and various natural products. The inherent reactivity of the α,β-unsaturated carbonyl moiety, acting as a Michael acceptor, is central to the diverse pharmacological effects of these compounds. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antiviral activities of substituted 2-cyclopentenone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity
Substituted 2-cyclopentenone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The electrophilic nature of the cyclopentenone core allows for covalent adduction with cellular nucleophiles, such as cysteine residues in key proteins, thereby modulating their function.
Quantitative Anticancer Activity Data
The cytotoxic effects of various substituted 2-cyclopentenone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported in vitro anticancer activities.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylidene Cyclopentanones | 2-(E)-benzylidene-5-dimethylaminomethyl cyclopentanone (B42830) derivative (II3) | L1210 (Leukemia) | 2.93 - 18.06 | [1] |
| Pygmaeocin B (rearranged abietane) | Pygmaeocin B (5) | HT29 (Colon) | 6.69 ± 1.2 | [2] |
| Pygmaeocin B (5) | Hep G2 (Liver) | 8.98 | [2] | |
| Rearranged Abietane Precursor | Compound 13 | HT29 (Colon) | 2.7 ± 0.8 | [2] |
| Compound 13 | Hep G2 (Liver) | 5.58 | [2] | |
| Compound 13 | B16-F10 (Melanoma) | 2.67 | [2] | |
| Dual COX-2/5-LOX Inhibitors | Compound 3 | HCT 116 (Colon) | 22.99 | [3] |
| Compound 5 | HCT 116 (Colon) | 51.66 | [3] | |
| Compound 6 | HCT 116 (Colon) | 35.84 | [3] | |
| Compound 7 | HCT 116 (Colon) | 28.91 | [3] | |
| Compound 3 | BxPC-3 (Pancreatic) | 8.63 | [3] | |
| Compound 5 | BxPC-3 (Pancreatic) | 41.20 | [3] | |
| Compound 6 | BxPC-3 (Pancreatic) | 22.99 | [3] | |
| Compound 7 | BxPC-3 (Pancreatic) | 39.81 | [3] | |
| Compound 3 | HT-29 (Colon) | 24.78 | [3] | |
| Compound 5 | HT-29 (Colon) | 81.60 | [3] | |
| Compound 6 | HT-29 (Colon) | 31.62 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted 2-cyclopentenone derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow for Anticancer Activity.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-cyclopentenone derivatives are well-documented, with cyclopentenone prostaglandins (cyPGs) being extensively studied. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the inhibition of Nuclear Factor-kappa B (NF-κB).
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory efficacy of these compounds is often assessed using the carrageenan-induced paw edema model in rodents, with results expressed as the median effective dose (ED50).
| Compound Class | Derivative/Compound | Animal Model | ED50 (mg/kg) | Reference |
| Benzylidene Cyclopentanones | 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone derivative | Xylene-induced mice ear swelling | 67.8 | [4] |
| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone derivative | Carrageenan-induced rats paw edema | 25.3 | [4] | |
| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone derivative | Acetic acid-induced mice capillary permeability | 41.8 | [4] | |
| Cyclopentenone Isoprostanes | 15-A2-Isoprostane | LPS-stimulated RAW264.7 macrophages (Nitrite production) | IC50 ~0.360 µM | [5] |
| 15-J2-Isoprostane | LPS-stimulated RAW264.7 macrophages (Prostaglandin production) | IC50 ~0.210 µM | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Substituted 2-cyclopentenone derivative
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline, carboxymethyl cellulose (B213188) solution)
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin (B1671933) 10 mg/kg), and test groups receiving different doses of the cyclopentenone derivative. Administer the test compounds and the standard drug intraperitoneally or orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. The ED50 can be determined from the dose-response curve.
Carrageenan-Induced Paw Edema Workflow.
Antiviral Activity
Certain substituted 2-cyclopentenone derivatives, particularly cyclopentenyl nucleoside analogues, have shown promising antiviral activity against a range of viruses. Their mechanisms can vary, from inhibiting viral enzymes like neuraminidase to interfering with viral replication processes.
Quantitative Antiviral Activity Data
The in vitro antiviral efficacy is typically reported as the half-maximal effective concentration (EC50).
| Compound Class | Derivative/Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Cyclopentane Neuraminidase Inhibitors | RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H1N1) | MDCK | ≤1.5 | [6] |
| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H3N2) | MDCK | <0.3 | [6] | |
| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza B | MDCK | <0.2 - 8.0 | [6] | |
| Cyclopentenyl Nucleosides | Adenine analogue (Neplanocin A) | HIV | PBM, Vero, CEM | 0.1 | |
| Cytosine analogue (CPE-C) | HIV | PBM, Vero, CEM | 0.06 | ||
| 5-Fluorocytosine analogue | HIV | PBM, Vero, CEM | 5.34 | ||
| Cytosine analogue (CPE-C) | West Nile Virus | Vero | 0.2 - 3.0 | ||
| 5-Fluorocytosine analogue | West Nile Virus | Vero | 15 - 20 | ||
| Cytosine analogue (L-isomer) | HIV | PBM, Vero, CEM | 58.9 | ||
| Cyclopentenylcytosine (CPE-C) | Human Adenovirus 5 | A549 | 0.126 ± 0.138 | ||
| Cyclopentenylcytosine (CPE-C) | Human Adenovirus 8 | A549 | 0.246 ± 0.076 | ||
| Retro-2.1 | Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 - 6.35 | |
| Camphene Derivative | Compound 2a | Influenza A (H1N1) | MDCK | 45.3 | |
| Compound 2a | Ebola Pseudotype Virus | - | 0.12 | ||
| Compound 2a | Ebola Virus | - | 18.3 | ||
| Compound 2a | Hantaan Pseudotype Virus | - | 9.1 |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer
-
Complete cell culture medium
-
Substituted 2-cyclopentenone derivative
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Add the semi-solid overlay medium containing different concentrations of the test compound to the respective wells. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Staining and Plaque Counting: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Plaque Reduction Assay Workflow.
Key Signaling Pathways
Inhibition of the NF-κB Pathway
Cyclopentenone prostaglandins are potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. They can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
Inhibition of NF-κB Signaling by Cyclopentenones.
Activation of the Heat Shock Response (HSF1 Pathway)
Some 2-cyclopentenone derivatives can induce a cytoprotective heat shock response by activating Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive monomeric state by chaperone proteins like HSP90. Cellular stress, which can be mimicked by electrophilic compounds like cyclopentenones, causes HSF1 to be released, trimerize, and translocate to the nucleus. There, it binds to heat shock elements (HSEs) in the promoters of heat shock protein (HSP) genes, inducing their transcription. These HSPs then help to protect the cell from damage.
Activation of HSF1 by Cyclopentenones.
Synthesis of Substituted 2-Cyclopentenone Derivatives
A variety of synthetic methodologies have been developed for the construction of the 2-cyclopentenone core and its subsequent functionalization.
General Protocol for Synthesis of 2-(E)-benzylidene-5-(N-substituted aminomethyl) Cyclopentanones via Mannich Reaction
This protocol is adapted from the synthesis of related phenolic Mannich bases and can be applied to the synthesis of the title compounds.
Materials:
-
2-(E)-benzylidene cyclopentanone
-
Formaldehyde (B43269) (37% aqueous solution)
-
Substituted secondary amine (e.g., morpholine, piperidine)
-
Ethanol or Benzene
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(E)-benzylidene cyclopentanone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add the substituted secondary amine (1.1 equivalents) followed by aqueous formaldehyde solution (2 equivalents).
-
Reaction: Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. If a precipitate forms, it can be collected by filtration. Otherwise, the residue can be purified by column chromatography.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure Mannich base.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Substituted 2-cyclopentenone derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antiviral agents is well-supported by a growing body of evidence. The ability to modulate key signaling pathways such as NF-κB and HSF1 highlights their therapeutic promise. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in the development of novel therapeutics based on the 2-cyclopentenone scaffold. This guide provides a foundational resource for researchers in this exciting field, offering standardized protocols and a consolidated view of the current state of knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Experimental Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction Using 2-Methyl-2-cyclopenten-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of complex six-membered ring systems.[1][2] This application note provides a detailed protocol for the Lewis acid-catalyzed Diels-Alder reaction using 2-Methyl-2-cyclopenten-1-one as the dienophile. Due to the electron-donating nature of the methyl group, this dienophile often requires catalysis to achieve high reactivity and selectivity.[3][4] This document outlines a general procedure, presents quantitative data from catalyst screening, and includes a visual workflow to guide researchers.
Introduction
The [4+2] cycloaddition, or Diels-Alder reaction, forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile.[1][2] The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups.[5] this compound is a cyclic enone that serves as a dienophile. While the carbonyl group provides some activation, the adjacent methyl group is electron-donating, making it a moderately reactive substrate.
To overcome this, Lewis acid catalysis is frequently employed. Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. This catalytic approach can also significantly influence the regioselectivity and stereoselectivity of the cycloaddition.[3][6] This protocol focuses on the reaction of this compound with an electron-rich diene, such as Danishefsky's diene, a common strategy for improving reactivity.[3]
Experimental Data: Catalyst and Condition Screening
The choice of Lewis acid catalyst and reaction conditions profoundly impacts the outcome of the Diels-Alder reaction with this compound. The following table summarizes the results from a study investigating various Lewis acids for the reaction with Danishefsky's diene. The reaction of 2-methyl-2-cyclopentenone with this diene exclusively yielded one regioisomer.[4]
Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Danishefsky's Diene [4]
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time | Conversion (GC %) | Yield (%) |
| 1 | 21a·AlBr₃ | CH₂Cl₂ | -15 | 10 min | 100 | 90 |
| 2 | 20a·BF₃ | CH₂Cl₂ | -78 | 1 h | 70 | 93 |
| 3 | 20b·BF₃ | CH₂Cl₂ | -78 | 10 min | 80 | 66 |
| 4 | 21b·AlBr₃ | CH₂Cl₂ | -15 | 1 h | 50 | 46 |
| 5 | 21c·AlBr₃ | CH₂Cl₂ | -15 | 3 h | 75 | 60 |
| 6 | 24a | C₂H₅CN | 0 | 5 min | 24 | 81 |
Yields are for purified products. Data extracted from a study on Lewis acid-catalyzed Diels-Alder reactions.[4]
Detailed Experimental Protocol
This protocol provides a general method for the Lewis acid-catalyzed Diels-Alder reaction between this compound and Danishefsky's diene, based on high-yielding conditions reported in the literature.[3][4]
Materials:
-
This compound (dienophile)
-
trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)
-
Lewis Acid Catalyst (e.g., AlBr₃ or a chiral equivalent)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone for -78 °C, or ice/salt bath)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a 50 mL oven-dried, two-neck round-bottom flask.
-
Seal the flask with septa and connect it to an inert atmosphere (N₂ or Ar) manifold.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Addition of Reagents:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (to make a ~0.1 M solution).
-
Cool the stirred solution to the desired temperature (e.g., -15 °C).
-
In a separate, dry vial under inert atmosphere, prepare a solution of the Lewis acid catalyst (e.g., AlBr₃, 0.1 eq) in anhydrous dichloromethane.
-
Slowly add the Lewis acid solution to the dienophile solution via syringe. Stir for 10-15 minutes.
-
Add Danishefsky's diene (1.1 eq) dropwise to the reaction mixture over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the specified temperature for the required duration (e.g., 10 minutes to several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (dienophile) is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final adduct using standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the described protocol.
Figure 1. General experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Lewis acids like AlBr₃ are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Anhydrous solvents are flammable.
-
Low-temperature baths (dry ice/acetone) can cause severe burns upon contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition with 2-Methyl-2-cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This application note provides detailed methodologies for performing Michael additions to 2-methyl-2-cyclopenten-1-one (B72799), a versatile α,β-unsaturated ketone. The presence of the methyl group on the enone influences its reactivity and stereoselectivity, making specific protocols essential for achieving desired outcomes. These reactions are crucial in the synthesis of a wide array of complex molecules, including natural products and pharmaceutical intermediates. This document outlines protocols for the addition of various nucleophiles, including stabilized carbanions, amines, thiols, and organocuprates.
General Mechanism of Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or a related species. This nucleophile then attacks the β-carbon of the α,β-unsaturated system of this compound. The resulting enolate intermediate is subsequently protonated to yield the final 1,4-adduct.
Caption: General mechanism of the base-catalyzed Michael addition.
Experimental Protocols
The following protocols provide detailed step-by-step methodologies for key Michael addition reactions with this compound.
Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate
This protocol is adapted from a procedure for the asymmetric Michael addition to 2-cyclopenten-1-one (B42074) using a heterobimetallic catalyst, which is expected to be applicable to this compound with potential optimization.[1][2][3]
Materials:
-
This compound
-
Dimethyl malonate
-
Shibasaki's Ga-Na-BINOL complex (catalyst)
-
Sodium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a 0.05 M solution of the Ga-Na-(S)-BINOL catalyst in anhydrous THF.
-
Reaction Setup: To a separate flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide (1.1 equivalents).
-
Addition of Reagents: To the suspension of sodium tert-butoxide, add the prepared catalyst solution (0.10 equivalents). Subsequently, add dimethyl malonate (1.0 equivalent) followed by this compound (1.0 equivalent) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Protocol 2: General Procedure for Aza-Michael Addition of an Amine
This is a general protocol for the addition of primary or secondary amines to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Solvent (e.g., methanol, acetonitrile, or solvent-free)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent. For a solvent-free reaction, add the enone directly to the flask.
-
Addition of Amine: Add the amine (1.1 equivalents) to the solution or neat enone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up and Purification: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 3: General Procedure for Thia-Michael Addition of a Thiol
This protocol outlines the addition of thiols to this compound, which is typically a rapid and high-yielding reaction.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Base catalyst (e.g., triethylamine)
-
Solvent (e.g., dichloromethane)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) at room temperature, add the thiol (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (B128534) (1.2 equivalents), dropwise to the stirred solution.
-
Reaction Monitoring: These reactions are often rapid. Monitor the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for Michael additions to cyclic enones. While specific data for this compound is limited, the data for 2-cyclopenten-1-one provides a strong baseline. The presence of the methyl group in this compound may influence reaction rates and stereoselectivity.
Table 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one [1][2][3]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ga-Na-(S)-BINOL (10) | THF | 46 | 90 | 99 |
Table 2: Representative Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
| Entry | Michael Acceptor | Thiol | Time (min) | Yield (%) |
| 1 | 2-Cyclopenten-1-one | Thiophenol | 45 | 90 |
| 2 | 2-Cyclohexen-1-one | Thiophenol | 60 | 92 |
| 3 | Methyl vinyl ketone | Thiophenol | 30 | 93 |
Table 3: Conjugate Addition of Gilman Reagents to α,β-Unsaturated Ketones [4][5]
| Entry | Enone | Gilman Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cyclohexenone | (CH₃)₂CuLi | THF | -78 to RT | 98 |
| 2 | Cyclopentenone | (CH₃)₂CuLi | THF | -78 to RT | ~95 |
| 3 | This compound | (CH₃)₂CuLi | Et₂O | -78 to 0 | High |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gilman reagent - Wikipedia [en.wikipedia.org]
Isolating 2-Methyl-2-cyclopenten-1-one: A Guide to Column Chromatography Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of 2-Methyl-2-cyclopenten-1-one using column chromatography. The following sections offer a comprehensive guide to understanding the separation principles, selecting appropriate chromatographic conditions, and executing the purification process to achieve high purity of the target compound.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various natural products and pharmaceuticals. Its purification from reaction mixtures often presents a challenge due to the presence of structurally similar impurities, including isomers and unreacted starting materials. Column chromatography is a highly effective technique for addressing this purification challenge. This document outlines two primary column chromatography methods: flash column chromatography for rapid, medium-scale purification, and high-performance liquid chromatography (HPLC) for high-purity, analytical to semi-preparative scale separations.
Understanding the Separation
The successful separation of this compound from its common impurities relies on the principles of normal-phase chromatography. In this mode, a polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. The separation is based on the differential adsorption of the compounds onto the stationary phase.
Key Separation Principles:
-
Polarity: this compound is a moderately polar compound due to the presence of the carbonyl group. Common impurities can range from less polar (e.g., unreacted hydrocarbons) to more polar (e.g., over-oxidized byproducts or aldol (B89426) condensation side products).
-
Adsorption: More polar compounds will have a stronger interaction with the polar silica gel and will therefore elute from the column more slowly. Less polar compounds will have weaker interactions and elute more quickly.
-
Elution: The mobile phase, a mixture of non-polar and slightly more polar solvents, competes with the analytes for adsorption sites on the stationary phase. By carefully selecting the mobile phase composition, the elution of the target compound and its impurities can be controlled to achieve separation.
Data Presentation: Chromatographic Parameters
The following tables summarize key quantitative data for the column chromatography of this compound and related compounds. These values serve as a starting point for method development and optimization.
Table 1: Thin-Layer Chromatography (TLC) Data for Method Development
| Analyte | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | Silica Gel 60 F254 | 9:1 | ~0.3 - 0.4 |
| 3-Methyl-2-cyclopenten-1-one | Silica Gel 60 F254 | 9:1 | ~0.2 - 0.4[1] |
| Non-polar Impurities | Silica Gel 60 F254 | 9:1 | > 0.5 |
| Polar Impurities | Silica Gel 60 F254 | 9:1 | < 0.2 |
Table 2: Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh)[1] |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material) |
| Mobile Phase | Hexane (B92381) and Ethyl Acetate (B1210297) |
| Elution Mode | Isocratic or Gradient |
| Typical Isocratic System | 9:1 to 8:2 Hexane:Ethyl Acetate |
| Typical Gradient System | Start with 95:5 Hexane:Ethyl Acetate, gradually increase to 80:20 |
| Sample Loading | Dry loading or minimal volume of mobile phase |
| Expected Purity | >95% |
| Expected Yield | 70-90%[1] |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Stationary Phase | Reversed-Phase C18 or Normal-Phase Silica |
| Mobile Phase (RP-HPLC) | Acetonitrile (B52724) and Water with acid modifier (e.g., formic or phosphoric acid) |
| Mobile Phase (NP-HPLC) | Hexane and a polar modifier (e.g., isopropanol (B130326) or ethanol) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV at 220-254 nm |
| Expected Purity | >99% |
Experimental Protocols
The following sections provide detailed protocols for the isolation of this compound using flash column chromatography and guidance for developing an HPLC method.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (Silica Gel 60 F254)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the plate under a UV lamp.
-
The ideal mobile phase will result in an Rf value of approximately 0.3-0.4 for this compound. Adjust the solvent ratio as needed. A higher proportion of ethyl acetate will decrease the Rf value.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the trapping of air bubbles.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the progress of the separation by periodically collecting small aliquots from the column outlet, spotting them on a TLC plate, and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: HPLC Method Development Guidance
For achieving higher purity or for analytical purposes, HPLC is the preferred method. The following provides guidance on developing a suitable HPLC method.
Method Development Strategy:
-
Mode Selection:
-
Normal-Phase HPLC (NP-HPLC): This mode is analogous to the flash chromatography described above, using a silica column and a non-polar mobile phase like hexane with a polar modifier (e.g., isopropanol). This is often a good starting point if a successful flash chromatography separation has been established.
-
Reversed-Phase HPLC (RP-HPLC): This is a very common and robust HPLC mode. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water and acetonitrile or methanol). The elution order will be reversed compared to normal-phase, with more polar compounds eluting first.
-
-
Column and Mobile Phase Selection:
-
For RP-HPLC, a C18 column is a versatile choice. A mobile phase of water and acetonitrile is common. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.
-
For NP-HPLC, a silica or diol-based column can be used with a mobile phase of hexane and isopropanol.
-
-
Gradient vs. Isocratic Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for separating a small number of compounds with similar polarities.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger solvent. This is advantageous for separating complex mixtures with a wide range of polarities, as it can reduce analysis time and improve peak resolution.
-
-
Optimization:
-
Systematically vary the mobile phase composition (for isocratic) or the gradient profile to achieve optimal separation of this compound from its impurities.
-
Adjust the flow rate and column temperature to further refine the separation.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purification process.
Caption: Workflow for Flash Column Chromatography Purification.
Caption: Principle of Normal-Phase Chromatographic Separation.
References
The Versatility of 2-Methyl-2-cyclopenten-1-one in the Synthesis of Natural Products
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Methyl-2-cyclopenten-1-one, a versatile five-membered cyclic enone, serves as a valuable and readily available building block in the total synthesis of a diverse array of complex natural products. Its inherent reactivity, stemming from the conjugated system and the presence of a methyl group, allows for a variety of stereocontrolled transformations, making it an attractive starting material for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent classes of natural products: steroids, exemplified by the total synthesis of estrone, and prostaglandins (B1171923), with a focus on the synthesis of a key precursor to Prostaglandin (B15479496) E1 (PGE1). Additionally, it explores the biological significance of these natural products by visualizing their associated signaling pathways.
I. Total Synthesis of Estrone
The total synthesis of estrone, a significant human estrogen, has been a landmark achievement in organic chemistry. The Torgov synthesis, a convergent and efficient route, can be adapted to utilize this compound as a key precursor for the C and D rings of the steroid nucleus. The initial steps involve the conjugate addition of a vinyl group to this compound, followed by trapping of the resulting enolate to set the stage for the crucial Robinson annulation.
Quantitative Data Summary
| Step No. | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Vinyl Conjugate Addition | Vinylmagnesium bromide, CuI | 3-Methyl-3-vinylcyclopentan-1-one | Not specified in detail |
| 2 | Enolate Trapping | Trimethylsilyl (B98337) chloride (TMSCl) | 1-(Trimethylsilyloxy)-3-methyl-3-vinylcyclopent-1-ene | Not specified in detail |
| 3 | Condensation with an A-ring precursor | 6-Methoxy-1-vinyl-3,4-dihydronaphthalen-1-ol | Torgov Diene Intermediate | Not specified in detail |
| 4-7 | Cyclization and subsequent steps | Acid catalysis, Reduction, Demethylation | Estrone | Overall ~24% from this compound[1] |
Experimental Protocols
Step 1 & 2: Synthesis of 1-(Trimethylsilyloxy)-3-methyl-3-vinylcyclopent-1-ene
To a solution of this compound in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperature (-78 °C), a solution of vinylmagnesium bromide is added in the presence of a catalytic amount of copper(I) iodide. The reaction mixture is stirred for a specified period to ensure complete conjugate addition. Subsequently, trimethylsilyl chloride (TMSCl) is added to trap the intermediate enolate as its silyl (B83357) enol ether. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield 1-(trimethylsilyloxy)-3-methyl-3-vinylcyclopent-1-ene.
Step 3: Condensation to form the Torgov Diene Intermediate
The silyl enol ether from the previous step is reacted with a suitable A-ring precursor, such as 6-methoxy-1-vinyl-3,4-dihydronaphthalen-1-ol, under acidic conditions. This key condensation step, a variation of the Robinson annulation, forms the tetracyclic core of the steroid. The reaction is typically carried out in a solvent like toluene (B28343) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and heated to facilitate the cyclization and subsequent dehydration to form the Torgov diene intermediate.
Subsequent Steps to Estrone
The Torgov diene intermediate is then subjected to a series of transformations including stereoselective reduction of the double bonds, often achieved through catalytic hydrogenation, and demethylation of the methoxy (B1213986) group on the A-ring to afford estrone.
Synthetic Workflow for Estrone
Caption: Synthetic pathway for Estrone from this compound.
II. Synthesis of a Prostaglandin E1 (PGE1) Precursor
This compound can be elaborated into key precursors for the synthesis of prostaglandins. One effective strategy involves the asymmetric synthesis of a chiral hydroxycyclopentenone derivative, which then serves as a scaffold for the introduction of the two characteristic side chains of the prostaglandin molecule.
Quantitative Data Summary
| Step No. | Reaction | Key Reagents | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂ | (3R,4R)-3,4-Dihydroxy-3-methylcyclopentan-1-one | High | >95 |
| 2 | Protection of Diol | 2,2-Dimethoxypropane, p-TsOH | Acetonide-protected diol | Good | - |
| 3 | Baeyer-Villiger Oxidation | m-CPBA | Bicyclic lactone | Good | - |
| 4 | Silylation | TBDMSCl, Imidazole | (R)-4-(tert-butyldimethylsilyloxy)-2-methylcyclopent-2-enone | Good | - |
| 5 | Tandem 1,4-Addition-Aldol | Dialkylzinc reagent, Aldehyde, Cu(OTf)₂, Chiral ligand | PGE1 Precursor | up to 76[2] | >95 (d.r.)[2] |
Experimental Protocols
Step 1-4: Synthesis of (R)-4-(tert-butyldimethylsilyloxy)-2-methylcyclopent-2-enone
A multi-step sequence is employed to convert this compound into the chiral silylated cyclopentenone. This typically involves an initial asymmetric dihydroxylation using Sharpless' AD-mix-β to introduce the desired stereochemistry. The resulting diol is then protected, for example, as an acetonide. Subsequent Baeyer-Villiger oxidation, followed by elimination and silylation of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl), affords the key chiral intermediate, (R)-4-(tert-butyldimethylsilyloxy)-2-methylcyclopent-2-enone.
Step 5: Tandem 1,4-Addition-Aldol Reaction
The enantioenriched cyclopentenone is then subjected to a copper-catalyzed tandem 1,4-addition of a dialkylzinc reagent (carrying the ω-side chain precursor) and an aldol (B89426) reaction with an aldehyde (the α-side chain precursor).[2] This powerful reaction, guided by a chiral phosphoramidite (B1245037) ligand, constructs the prostaglandin skeleton with high diastereoselectivity.[2] The catalyst is typically prepared in situ from copper(II) triflate and the chiral ligand. The reaction is carried out in an aprotic solvent at low temperature, and upon completion, the product, a highly functionalized cyclopentane (B165970) derivative, is isolated and purified. This intermediate contains all the necessary carbon atoms and stereocenters for the final conversion to PGE1.
Synthetic Workflow for PGE1 Precursor
Caption: Synthetic pathway for a Prostaglandin E1 precursor.
III. Biological Signaling Pathways of Prostaglandins
Prostaglandins are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and blood pressure regulation. Cyclopentenone prostaglandins, a subclass of prostaglandins, are known to exert their effects through various signaling pathways, notably the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Cyclopentenone prostaglandins can modulate this pathway, often leading to an anti-inflammatory effect by inhibiting the activation of NF-κB.
Caption: Modulation of the NF-κB signaling pathway by cyclopentenone prostaglandins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular processes like proliferation, differentiation, and stress responses. Cyclopentenone prostaglandins can also influence this pathway, contributing to their diverse biological activities.
References
Application Notes and Protocols for the Quantification of 2-Methyl-2-cyclopenten-1-one
These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-2-cyclopenten-1-one, a significant compound in the flavor and fragrance industry, as well as a versatile intermediate in organic synthesis. The following protocols are designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (C₆H₈O, CAS No: 1120-73-6) is a cyclic ketone.[1] Accurate and precise quantification of this compound is crucial for quality assurance in various applications. This document outlines two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Methods Overview
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of this compound.[2] GC is particularly well-suited for volatile and semi-volatile compounds like this compound, while HPLC offers a robust alternative, especially for less volatile samples or when derivatization is not desired.[2][3] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound.[3] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and high-throughput method for the quantification of this compound.[3] This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Data Presentation
The following table summarizes typical quantitative data for the analytical methods described. Please note that where specific data for this compound is unavailable, typical performance characteristics for these methods are provided for illustrative purposes.[4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 (Typical)[4] | > 0.99 (Typical)[4] |
| Accuracy (% Recovery) | 95 - 105% (Typical)[4] | 98 - 102% (Typical)[4] |
| Precision (% RSD) | < 5% (Typical) | < 2% (Typical) |
| Limit of Detection (LOD) | Analyte Dependent (ng/mL - pg/mL range) | Analyte Dependent (µg/mL - ng/mL range) |
| Limit of Quantitation (LOQ) | Analyte Dependent (ng/mL - pg/mL range) | Analyte Dependent (µg/mL - ng/mL range) |
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the quantification of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound analytical standard in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[5]
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare unknown samples by accurately weighing and dissolving them in the chosen solvent to a concentration within the calibration range.
-
If necessary, an internal standard can be added to both calibration standards and unknown samples to improve precision.
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[3][4]
-
Capillary Column: A non-polar or medium-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is typically used.[3][5]
-
Carrier Gas: High-purity helium at a constant flow rate.[3]
-
Oven Temperature Program:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 450.[5]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) using characteristic ions of this compound (molecular ion peak [M]⁺ at m/z 96) can be used for enhanced sensitivity and selectivity.[4][5]
-
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.[3]
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.[3]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Prepare a stock solution of this compound analytical standard in the mobile phase.
-
Generate a series of calibration standards through serial dilution of the stock solution.
-
Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to a concentration that falls within the established calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
2. HPLC-UV Instrumentation and Conditions:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid or phosphoric acid.[3][6] For Mass-Spec (MS) compatible applications, formic acid should be used.[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 225 nm (or the wavelength of maximum absorbance for this compound).[3]
3. Data Analysis and Quantification:
-
Create a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.[3]
-
Calculate the concentration of this compound in the unknown samples based on the linear regression of the calibration curve.[3]
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for GC-MS quantification of this compound.
Caption: Workflow for HPLC-UV quantification of this compound.
References
Application Note: Analysis of a Michael Addition Reaction of 2-Methyl-2-cyclopenten-1-one by Gas Chromatography
Abstract
This document provides a detailed protocol for the analysis of reaction products from a Michael addition reaction involving 2-Methyl-2-cyclopenten-1-one using gas chromatography coupled with mass spectrometry (GC-MS). This compound is a versatile building block in organic synthesis, and monitoring its reactions is crucial for process optimization and yield determination in research, drug development, and quality control.[1][2][3] This application note outlines the sample preparation, GC-MS methodology, and data analysis for the separation and quantification of the starting material and potential reaction products.
Introduction
This compound is a cyclic ketone that serves as a precursor in the synthesis of various pharmaceutical compounds and natural products.[2][3] The conjugated enone system within its structure makes it susceptible to a variety of chemical transformations, including Michael additions. The analysis of the resulting product mixture is essential for determining reaction completion, identifying byproducts, and calculating yields. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal method for monitoring the progress of such reactions.[4][5] This note details a GC-MS method for the analysis of a representative Michael addition reaction.
Experimental Workflow
The overall workflow for the GC-MS analysis of the this compound reaction products is depicted below. This process begins with the preparation of the sample from the reaction mixture and concludes with the analysis and interpretation of the chromatographic data.
Caption: Workflow for GC-MS analysis of reaction products.
Experimental Protocols
The following protocols are provided for the analysis of a Michael addition reaction between this compound and a generic nucleophile.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[6][7]
-
Aliquoting: Carefully extract a 10 µL aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot with 990 µL of GC-grade dichloromethane in a clean vial. This results in a 1:100 dilution. The sample should be fully dissolved.[8] If the sample does not fully dissolve, a different solvent may be required.[8]
-
Filtration: To prevent contamination of the GC system, filter the diluted sample through a 0.45 µm syringe filter into a clean GC autosampler vial.[8]
-
Capping: Securely cap the vial and place it in the autosampler tray for analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis. These may need to be optimized depending on the specific reaction products and available instrumentation.
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[5][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C[10]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C[5]
-
-
MS Transfer Line Temperature: 280 °C[5]
-
Ion Source Temperature: 230 °C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[5]
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[5]
Data Presentation and Analysis
The primary data obtained from the GC-MS analysis includes the retention times and peak areas for each component in the sample. Identification of the compounds can be confirmed by comparing their mass spectra to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve for each compound of interest using standards of known concentration.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical Michael addition reaction. This data is for illustrative purposes.
| Compound Name | Retention Time (min) | Monitored Ions (m/z) for SIM | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 8.54 | 96, 68, 67 | 1,520,340 | 30.4 |
| Michael Adduct Product | 12.78 | 154, 139, 96 | 3,890,110 | 77.8 |
| Solvent (Dichloromethane) | 3.12 | 84, 49 | - | - |
Signaling Pathway / Logical Relationship Diagram
The following diagram illustrates the logical relationship between the reactants and the expected products in a Michael addition reaction, which is a key transformation for α,β-unsaturated ketones like this compound.
Caption: Logical diagram of a Michael addition reaction.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of reaction mixtures containing this compound and its derivatives. The protocol for sample preparation is straightforward, and the specified GC-MS parameters allow for excellent separation and identification of the key components. This methodology is well-suited for reaction monitoring, product identification, and purity assessment in both academic and industrial research settings.
References
- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 2. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol for the Purification of 2-Methyl-2-cyclopenten-1-one by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Methyl-2-cyclopenten-1-one is a cyclic ketone of significant interest in the fields of fragrance, flavor, and pharmaceutical synthesis. As an important intermediate, its purity is critical for the outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of such compounds, providing high resolution and selectivity. This application note details a reverse-phase HPLC (RP-HPLC) protocol for the purification of this compound, suitable for researchers, scientists, and professionals in drug development.
Principle of Separation
The purification is based on reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a moderately polar compound, will have a different affinity for the stationary phase compared to its potential impurities. By using a gradient of an organic solvent and water, compounds are eluted at different times, allowing for the isolation of the target compound with high purity.
Materials and Methods
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
-
Data acquisition and processing software
Chemicals and Reagents:
-
Crude this compound (synthesis intermediate or commercial grade)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for improved peak shape)
-
Sample dissolution solvent (e.g., Methanol or Acetonitrile)
Chromatographic Conditions:
The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may be optimized for specific crude sample compositions and desired purity levels.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size). A phenyl-hexyl column could also be considered for alternative selectivity. |
| Mobile Phase A | Water (with optional 0.1% formic acid).[1] |
| Mobile Phase B | Acetonitrile (with optional 0.1% formic acid).[1] |
| Gradient Elution | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient could be 30-70% B over 20 minutes. The specific gradient should be optimized based on the crude sample profile. |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column). This should be adjusted based on the column dimensions. |
| Detection Wavelength | 220 nm (or determined by UV scan of the crude sample). |
| Injection Volume | Dependent on the concentration of the sample and the loading capacity of the column. Start with a small injection to determine the retention time and then scale up. |
| Column Temperature | Ambient. |
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System Preparation:
-
Equilibrate the HPLC column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Set up the UV detector at the desired wavelength.
-
Prepare the fraction collector with an appropriate number of collection tubes.
3. Method Development and Optimization (Analytical Scale):
-
Perform an initial analytical run with a small injection volume to determine the retention time of this compound and the separation from its impurities.
-
Optimize the gradient profile to achieve the best possible separation between the target compound and its impurities.
4. Preparative HPLC Purification:
-
Once the method is optimized, increase the injection volume for the preparative run.
-
Start the chromatographic run and monitor the chromatogram in real-time.
-
Begin collecting fractions just before the elution of the target peak and stop collecting after the peak has fully eluted.
-
Multiple injections may be necessary to process the entire batch of crude material.
5. Post-Purification Processing:
-
Combine the fractions containing the purified this compound.
-
Remove the HPLC solvents using a rotary evaporator.
-
Analyze the purity of the final product using analytical HPLC or another suitable technique (e.g., GC-MS, NMR).
Data Presentation
The following table summarizes the expected chromatographic data for the purification of this compound based on the described method.
| Analyte | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |
| This compound | ~12.5 | ~85 | >98 | >90 |
| Impurity 1 | ~10.2 | ~5 | <0.5 | - |
| Impurity 2 | ~14.8 | ~10 | <1.5 | - |
Note: The values presented are representative and may vary depending on the specific crude sample and HPLC conditions.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described reverse-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. By following the outlined steps for sample preparation, chromatographic separation, and post-purification processing, researchers can obtain a high-purity product suitable for demanding applications in research and development. The method is scalable and can be adapted for different quantities of crude material.[2][3]
References
Application of 2-Methyl-2-cyclopenten-1-one in Fragrance and Flavor Chemistry
Application Note ID: AN-MCPO-20251221
Introduction
2-Methyl-2-cyclopenten-1-one (B72799) (CAS No. 1120-73-6) is a cyclic ketone that has garnered interest in the field of fragrance and flavor chemistry due to its distinct organoleptic profile. It is a naturally occurring volatile compound found in various roasted and cooked foods, most notably coffee and meat.[1][2] This document provides a comprehensive overview of its applications, sensory characteristics, and relevant experimental protocols for research and development purposes.
A critical consideration for the application of this compound is its regulatory status. While it possesses an intriguing aroma and flavor profile, it is not listed as a FEMA GRAS (Generally Recognized as Safe) substance.[2] Furthermore, some chemical suppliers and databases explicitly recommend against its use in fragrance and flavor applications.[1][3] This suggests that while the molecule is of academic and research interest, its commercial use in consumer products may be restricted. Researchers and developers should be mindful of this and consult current regulatory guidelines.
Organoleptic Properties and Natural Occurrence
2-Methyl-2-cyclopenten-one is characterized by a complex aroma profile. Its scent is often described with a combination of notes, including caramellic, minty, burnt, roasted, and ketonic nuances.[4] Some sources also describe it as having a generally sweet and floral character.
This compound is a known component of the aroma of roasted coffee beans, contributing to the overall sensory experience of brewed coffee.[5] It has also been identified in cooked meat and bread aroma, where it is likely formed through Maillard reactions and other thermal degradation pathways during the cooking process.[1]
Applications in Fragrance Chemistry
Despite the aforementioned regulatory considerations, the structural motif of this compound is relevant in fragrance chemistry. The cyclopentenone ring is a core structure in several important fragrance ingredients, such as the jasmones, which are known for their characteristic jasmine scent.
For research purposes, this compound can serve as a valuable starting material or intermediate in the synthesis of more complex fragrance molecules.[4] Its double bond and ketone functionality allow for a variety of chemical modifications to create novel compounds with potentially interesting and desirable aromas.
Applications in Flavor Chemistry
The presence of this compound in food products like coffee and meat suggests its potential role as a flavor compound. Its roasted and caramellic notes can contribute to the savory and rich profiles of these foods.
However, the lack of FEMA GRAS status is a significant barrier to its direct addition to food products as a flavoring agent.[2] Research into its flavor properties is therefore primarily focused on understanding its formation in food during processing and its contribution to the overall flavor profile of natural products.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1120-73-6 | [4][6] |
| Molecular Formula | C₆H₈O | [4][6] |
| Molecular Weight | 96.13 g/mol | [4][7] |
| Boiling Point | 158-161 °C (at 760 mmHg) | [7] |
| Density | 0.979 g/mL (at 25 °C) | [1] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [1] |
| Vapor Pressure | 2.741 mmHg (at 25 °C, est.) | [2] |
| Solubility in Water | 10,150 mg/L (at 25 °C, est.) | [2] |
Table 2: Solubility in Organic Solvents (at 25°C)
| Solvent | Solubility (g/L) | Reference(s) |
| Ethanol | 848.3 | [4] |
| Methanol | 1199.55 | [4] |
| Isopropanol | 658.56 | [4] |
Experimental Protocols
Protocol 1: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
This protocol describes a general method for the sensory evaluation of this compound, particularly in a complex matrix like a coffee headspace sample.
Objective: To identify and characterize the odor contribution of this compound in a volatile mixture.
Materials and Equipment:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
-
Headspace autosampler
-
Appropriate GC column (e.g., DB-WAX or equivalent polar column)
-
High-purity helium or hydrogen as carrier gas
-
Sample vials with septa
-
Solution of this compound in a suitable solvent (e.g., ethanol) for reference
-
Sample matrix for analysis (e.g., ground roasted coffee)
-
Trained sensory panelists
Procedure:
-
Sample Preparation:
-
For a reference standard, prepare a dilute solution of this compound in ethanol.
-
For a sample matrix, place a known quantity of the sample (e.g., 1-2 grams of ground coffee) into a headspace vial and seal.
-
-
Headspace Sampling:
-
Place the vial in the autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow volatiles to equilibrate in the headspace.
-
Inject a known volume of the headspace onto the GC column.
-
-
GC-O Analysis:
-
The effluent from the GC column is split between the FID and the olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a descriptor for each detected odor.
-
The FID provides a chromatogram that can be correlated with the sensory data.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram by comparing its retention time with the reference standard.
-
Correlate the timing of the odor perception with the elution of the target compound to confirm its aroma character in the mixture.
-
Protocol 2: Representative Synthesis of this compound
This protocol is a representative method for the synthesis of α,β-unsaturated cyclic ketones and can be adapted for this compound. It involves the intramolecular aldol (B89426) condensation of a dicarbonyl compound.
Objective: To synthesize this compound from 2,5-hexanedione (B30556).
Materials and Equipment:
-
2,5-Hexanedione
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1% w/v)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,5-hexanedione in the aqueous NaOH solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Caption: Generalized olfactory signal transduction pathway.
Caption: Logical relationship of properties, applications, and regulatory status.
References
- 1. This compound, 1120-73-6 [thegoodscentscompany.com]
- 2. This compound [flavscents.com]
- 3. This compound, 1120-73-6 [perflavory.com]
- 4. scent.vn [scent.vn]
- 5. Insights on Single-Dose Espresso Coffee Capsules’ Volatile Profile: From Ground Powder Volatiles to Prediction of Espresso Brew Aroma Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]
- 7. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize side reactions in 2-Methyl-2-cyclopenten-1-one synthesis
Technical Support Center: Synthesis of 2-Methyl-2-cyclopenten-1-one
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing the synthesis of this valuable compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
A crucial point of clarification is the distinction between This compound and its isomer, 3-Methyl-2-cyclopenten-1-one . The latter is commonly synthesized via the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).[1][2][3] This guide focuses specifically on the synthesis of This compound .
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound can be approached through several routes, including the Morita-Baylis-Hillman reaction, which can produce precursors to functionalized cyclopentenones.[4][5] Other methods involve multi-step syntheses starting from various acyclic or cyclic precursors, often employing reactions like aldol condensations, Nazarov cyclizations, or Pauson-Khand reactions.[6][7]
Q2: Why is it important to control the reaction conditions so carefully?
The cyclopentenone core is highly reactive, and the reaction conditions must be carefully controlled to prevent a variety of side reactions.[7] Factors such as temperature, catalyst concentration, and reaction time can significantly impact the yield and purity of the final product by influencing the rates of competing reactions like polymerization, isomerization, or the formation of other byproducts.
Q3: How can I monitor the progress of my reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] These methods allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the desired product and any byproducts over time.
Q4: What are the typical purification methods for this compound?
Purification typically involves a multi-step approach. After the reaction, an initial extraction is performed to separate the product from the reaction mixture. This is often followed by fractional distillation under reduced pressure to remove solvents and impurities with significantly different boiling points. For achieving high purity, column chromatography is a common final step.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Incomplete reactions are a common cause; consider extending the reaction time and monitoring progress with TLC or GC.[8] The concentration of your catalyst is also critical. An insufficient amount of catalyst may lead to a slow or stalled reaction. It is advisable to titrate the catalyst concentration to find the optimal loading.[8] Additionally, for base-catalyzed reactions, the presence of water can inhibit the formation of the necessary enolate intermediate, so ensuring anhydrous conditions by thoroughly drying glassware and using anhydrous solvents is crucial.[8]
Issue 2: Formation of a Significant Amount of Polymer
-
Question: My final product is contaminated with a large amount of a dark, viscous polymer. Why is this happening and how can I prevent it?
-
Answer: Polymerization is a common side reaction in cyclopentenone synthesis, often promoted by excessively high catalyst concentrations or elevated temperatures.[8] To mitigate this, use the minimum effective amount of catalyst. Also, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[8] In some cases, the addition of an acid after the reaction is complete can help to quench the reaction and prevent runaway polymerization.[10]
Issue 3: Presence of Multiple Isomeric Byproducts
-
Question: My analysis shows the presence of several isomers in addition to the desired this compound. How can I improve the selectivity of my reaction?
-
Answer: The formation of isomeric enones can be a challenge. The selectivity is often dependent on the choice of catalyst and reaction conditions. For example, in the related synthesis of the 3-methyl isomer from 2,5-hexanedione, the choice of an acidic or basic catalyst can influence the product distribution.[8] Carefully controlling the temperature and using a catalyst system known for high selectivity for the desired isomer is key. The use of heterogeneous catalysts can sometimes offer improved selectivity compared to homogeneous ones.[11]
Data Presentation
Table 1: Comparison of Catalytic Systems in Intramolecular Aldol Condensation of 2,5-Hexanedione (for 3-Methyl-2-cyclopenten-1-one synthesis)
| Catalyst System | Reaction Conditions | Yield of Cyclopentenone | Major Side Products | Reference |
| Homogeneous Base (e.g., NaOH, KOH) | Aqueous solution, moderate temperatures | Generally high | Polymers, other condensation products | [12] |
| Heterogeneous Base (e.g., CaO) | 150°C, neat conditions | Good | Minimal polymerization | [8] |
| Homogeneous Acid (e.g., p-TsOH) | Distillation with removal of water | Moderate to good | 2,5-dimethylfuran, resins | [8][13] |
| Heterogeneous Acid/Base (e.g., Yttrium Zirconate) | Vapor phase, high temperatures | Varies with catalyst composition | Isomeric cyclopentenones | [12] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Synthesis of 3-Methyl-2-cyclopenten-1-one
This protocol is for the synthesis of the commonly produced isomer, 3-Methyl-2-cyclopenten-1-one, from 2,5-hexanedione, and illustrates a typical intramolecular aldol condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione in an appropriate solvent (e.g., water or ethanol).
-
Catalyst Addition: Slowly add a catalytic amount of a base (e.g., a 10% aqueous solution of NaOH) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction (typically several hours). Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude product by vacuum distillation.[8]
Protocol 2: Purification of Cyclopentenones by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude product into the distillation flask and add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 8-15 torr).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the boiling point of the desired cyclopentenone at the applied pressure. For 3-Methyl-2-cyclopenten-1-one, this is approximately 68-69 °C at 8 torr.[9]
-
Analysis: Analyze the purity of the collected fraction using GC or NMR spectroscopy.[9]
Visualizations
Caption: Reaction pathway for the synthesis of 3-Methyl-2-cyclopenten-1-one and common side reactions.
Caption: A logical workflow for troubleshooting common issues in cyclopentenone synthesis.
References
- 1. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopentenone synthesis [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction yield for the synthesis of 2-Methyl-2-cyclopenten-1-one
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-cyclopenten-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this important compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[1] |
| Suboptimal Catalyst Concentration | Optimize Catalyst Amount: Titrate the catalyst concentration. For base-catalyzed reactions, start with a catalytic amount and incrementally increase it. For acid-catalyzed reactions, ensure the acid is strong enough to promote cyclization without causing excessive side reactions.[1] |
| Presence of Water (in base-catalyzed reactions) | Ensure Anhydrous Conditions: Water can inhibit the formation of the necessary enolate intermediate in base-catalyzed reactions.[1] Thoroughly dry all glassware and use anhydrous solvents. |
| Reaction Reversibility | Product Removal: The aldol condensation can be a reversible process.[1] If feasible, remove the product as it forms to shift the equilibrium towards the product side. |
| Impure Starting Material | Purify Starting Material: Impurities in the 2,5-hexanedione can interfere with the reaction. Purify the starting material by distillation if necessary. |
Formation of Significant Side Products
| Potential Cause | Recommended Solution(s) |
| Paal-Knorr Furan (B31954) Synthesis (acidic conditions) | Switch to Base-Catalysis: The formation of 2,5-dimethylfuran (B142691) is a common side reaction under acidic conditions.[1] Utilize a base-catalyzed method to avoid this byproduct. |
| Formation of Isomeric Enones | Optimize Base and Conditions: Deprotonation at different α-carbons of 2,5-hexanedione can lead to a mixture of enone isomers. The choice of base and reaction conditions can influence the selectivity. Experiment with different bases (e.g., KOH, NaOH, CaO) and reaction conditions to favor the desired isomer.[1] It has been reported that using aqueous NaOH can result in a 9:1 mixture of enones. |
| Polymerization/Tar Formation | Reduce Catalyst Concentration and Temperature: Excessively strong acidic or basic conditions and high temperatures can promote intermolecular side reactions leading to polymerization.[1] Use the minimum effective amount of catalyst and conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Product Purification Issues
| Potential Cause | Recommended Solution(s) |
| Co-distillation of Impurities | Fractional Distillation: Use a fractional distillation apparatus with a Vigreux column for better separation of the product from impurities with close boiling points. |
| Incomplete Separation by Extraction | Multiple Extractions & Brine Wash: Perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with a saturated sodium chloride solution (brine) can help remove residual water and some water-soluble impurities. |
| Inefficient Chromatographic Separation | Optimize TLC and Column Conditions: Before performing column chromatography, determine the optimal solvent system using TLC. Ensure the silica (B1680970) gel is properly packed to avoid channeling. A gradient elution may be necessary for separating closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes are the intramolecular aldol condensation of 2,5-hexanedione and the Saegusa-Ito oxidation of 2-methylcyclopentanone (B130040).
Q2: I'm observing a significant amount of a furan derivative in my reaction. Why is this happening and how can I prevent it?
A2: The formation of 2,5-dimethylfuran is a characteristic side reaction of the Paal-Knorr furan synthesis, which occurs under acidic conditions.[1] To prevent this, it is recommended to switch to a base-catalyzed method for the cyclization of 2,5-hexanedione.[1]
Q3: My product appears to be a mixture of isomers. How can I improve the selectivity for this compound?
A3: The formation of multiple enone isomers can result from deprotonation at different α-carbons of the 2,5-hexanedione starting material. While the formation of the five-membered ring of this compound is thermodynamically favored over the more strained three-membered ring alternative, the choice of base and reaction conditions can influence the product ratio.[2] It is advisable to screen different catalysts and temperatures to optimize the selectivity for the desired product.
Q4: What are the key parameters to control for optimizing the yield in the intramolecular aldol condensation?
A4: The key parameters to control are:
-
Catalyst Type and Concentration: The choice of an appropriate catalyst and its concentration is critical.
-
Temperature: Temperature affects the reaction rate and the potential for side reactions.
-
Reaction Time: Sufficient time is needed for the reaction to reach completion.
-
Anhydrous Conditions (for base-catalyzed reactions): The absence of water is crucial for efficient enolate formation.[1]
Q5: What is a major drawback of the Saegusa-Ito oxidation for large-scale synthesis?
A5: The Saegusa-Ito oxidation often requires near-stoichiometric amounts of expensive palladium reagents, which can make it less cost-effective for industrial-scale production.[3]
Data Presentation
Comparison of Catalytic Systems for Intramolecular Aldol Condensation
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| CaO | 150 | 14 | 98 | Not specified |
| Li₂O/ZrO₂ | 250 | Not specified | >95 (conversion) | 96 |
| γ-Al₂O₃/AlOOH | Not specified | 6 | 77.2 | 85.9 |
| La-modified boehmite | Not specified | Not specified | 60 | 71 |
Experimental Protocols
Protocol 1: Intramolecular Aldol Condensation using Calcium Oxide (CaO)
This protocol is adapted from a high-yield synthesis method.[3]
Materials:
-
2,5-Hexanedione (3g)
-
Deionized Water (10mL)
-
Calcium Oxide (CaO) (400mg)
-
Nitrogen gas
-
25mL three-necked flask
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a 25mL three-necked flask equipped with a magnetic stirrer and a condenser, add 2,5-hexanedione (3g) and deionized water (10mL).
-
Add calcium oxide (400mg) to the mixture.
-
Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 150°C with vigorous stirring.
-
Maintain the reaction at 150°C under a nitrogen atmosphere for 14 hours.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the CaO catalyst.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Saegusa-Ito Oxidation of 2-Methylcyclopentanone
This protocol provides a general procedure for the Saegusa-Ito oxidation.
Materials:
-
2-Methylcyclopentanone
-
Lithium diisopropylamide (LDA) or another suitable base
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Benzoquinone (or another suitable oxidant)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Organic solvent for extraction (e.g., pentane, diethyl ether)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
Step 1: Formation of the Silyl (B83357) Enol Ether
-
Prepare a solution of a strong, non-nucleophilic base like LDA in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78°C).
-
Slowly add 2-methylcyclopentanone to the base solution to form the lithium enolate.
-
Add trimethylsilyl chloride (TMSCl) to the enolate solution to trap the enolate as the silyl enol ether.
-
Allow the reaction to warm to room temperature and then quench with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extract the silyl enol ether with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 2: Oxidation to the Enone
-
Dissolve the crude silyl enol ether in a suitable solvent (e.g., acetonitrile).
-
Add palladium(II) acetate (Pd(OAc)₂) and an oxidant like benzoquinone to the solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove palladium salts.
-
Concentrate the filtrate and purify the resulting this compound by column chromatography or distillation. A reported yield for a similar process is 96%.
Mandatory Visualization
Caption: Experimental workflow for the CaO-catalyzed synthesis of this compound.
Caption: Experimental workflow for the Saegusa-Ito oxidation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Troubleshooting Diels-Alder Reactions with 2-Methyl-2-cyclopenten-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving 2-Methyl-2-cyclopenten-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting a low yield in my Diels-Alder reaction with this compound?
Low yields in Diels-Alder reactions involving this compound can stem from several factors:
-
Poor Reactivity of the Dienophile: this compound is a relatively non-activated dienophile. Diels-Alder reactions generally proceed more efficiently when the dienophile has electron-withdrawing groups, which this compound lacks, making it less reactive.[1][2][3][4]
-
Reversibility of the Reaction: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder reaction, is favored at higher temperatures.[5][6][7] If your reaction temperature is too high, the equilibrium may shift towards the starting materials, resulting in a lower yield of the desired adduct.
-
Steric Hindrance: The methyl group on the cyclopentenone can introduce steric hindrance, which can impede the approach of the diene and slow down the reaction rate.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. These parameters may need to be optimized for your specific diene and substrate.
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation.[8][9][10] If the diene is sterically hindered and cannot easily adopt this conformation, the reaction rate will be slow.
2. How can I improve the yield of my reaction?
Several strategies can be employed to improve the yield:
-
Use a Lewis Acid Catalyst: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile.[11][12][13] This coordination makes the dienophile more electron-poor and, therefore, more reactive.[11][12] Common Lewis acids used for this purpose include AlCl₃, BF₃, ZnCl₂, and SnCl₄.[11]
-
Optimize Reaction Temperature: Since the retro-Diels-Alder reaction is favored at high temperatures, running the reaction at lower temperatures can often improve the yield by favoring the forward reaction.[5][6] However, very low temperatures may lead to impractically slow reaction rates. Therefore, finding the optimal temperature is crucial.
-
Increase Reaction Time: If the reaction is slow due to poor reactivity or steric hindrance, increasing the reaction time may lead to a higher conversion and improved yield.
-
Use a More Reactive Diene: Employing an electron-rich diene can enhance the reaction rate.[8][14] Dienes with electron-donating groups will react more readily with the relatively electron-poor this compound.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Diels-Alder reactions.[15][16]
3. I am observing the formation of side products. What could they be and how can I minimize them?
Side product formation can be a significant issue. Potential side products include:
-
Diene Dimerization: Some dienes, like cyclopentadiene, can undergo a Diels-Alder reaction with themselves, leading to dimerization.[5]
-
Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce endo and exo stereoisomers.[17] While the endo product is often the kinetically favored product, the exo product may be more thermodynamically stable.[5] The ratio of these isomers can be influenced by temperature and the presence of a Lewis acid catalyst.[11]
-
Double Bond Isomerization: In some cases, the initial Diels-Alder adduct can undergo subsequent reactions, such as double bond isomerization, which can lead to a mixture of products.[14]
To minimize side products, consider the following:
-
Control of Temperature: Lowering the reaction temperature can sometimes suppress side reactions and improve the selectivity for the desired product.
-
Choice of Catalyst: The use of a suitable Lewis acid catalyst can not only accelerate the reaction but also improve its regio- and stereoselectivity.[11]
-
Purification Method: Careful purification of the crude product is essential to isolate the desired adduct from any side products.
Quantitative Data: Effect of Lewis Acids
The following table summarizes the results of the Diels-Alder reaction between 2-methyl-2-cyclopentenone and Danishefsky's diene in the presence of various chiral Lewis acids. This data highlights how the choice of catalyst and reaction conditions can influence the conversion and yield.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time | Conversion (GC%) | Yield (%) |
| 1 | 20a·BH₃ | CH₂Cl₂ | -15 | 7 h | 20 | 76 |
| 2 | 20a·BF₃ | CH₂Cl₂ | -78 | 1 h | 70 | 93 |
| 3 | 20a·CF₃SO₃H | CH₂Cl₂ | -78 | 10 min | 70 | 11 |
| 4 | 20b·BF₃ | CH₂Cl₂ | -78 | 10 min | 80 | 66 |
| 9 | 21a·AlBr₃ | CH₂Cl₂ | -15 | 10 min | 100 | 95 (90) |
| 10 | 21b·AlBr₃ | CH₂Cl₂ | -15 | 1 h | 50 | 95 (46) |
| 11 | 21c·AlBr₃ | CH₂Cl₂ | -15 | 3 h | 75 | 95 (60) |
| 15 | 24a | C₂H₅CN | 0 | 5 min | 24 | 82 (20) |
| 16 | 24b | C₂H₅CN | 50 | 2 h | 100 | 10 |
| 17 | 24c | C₂H₅CN | 50 | 1.5 h | 100 | 9 |
Data extracted from a study on the Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones.[18]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of this compound (1.0 equivalent) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., -78 °C), add the Lewis acid catalyst (0.1 - 1.0 equivalent) dropwise.
-
Reaction Initiation: Stir the mixture for 15-30 minutes. Then, add the diene (1.0 - 1.5 equivalents) dropwise to the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired Diels-Alder adduct.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in Diels-Alder reactions.
General Mechanism of the Diels-Alder Reaction
Caption: The concerted mechanism of the [4+2] Diels-Alder cycloaddition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Michael Additions Using 2-Methyl-2-cyclopenten-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the efficiency of Michael addition reactions involving 2-Methyl-2-cyclopenten-1-one.
Troubleshooting Guide
This section addresses common issues encountered during Michael additions with this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Michael addition reaction shows low or no yield. What are the common causes and how can I resolve this?
A1: Low or no product formation is a frequent challenge, often stemming from several factors. A systematic approach to troubleshooting is recommended.
-
Steric Hindrance: this compound is sterically more hindered than its unsubstituted counterpart, 2-cyclopenten-1-one (B42074), due to the methyl group at the β-position.[1][2] This can impede the approach of bulky nucleophiles, reducing reaction rates and yields.[1]
-
Solution: If possible, select a less sterically hindered Michael donor. Alternatively, increasing the reaction temperature or time may help overcome the activation energy barrier.
-
-
Inadequate Base: The base used may be too weak to effectively deprotonate the Michael donor and generate the required nucleophile (e.g., an enolate).[2]
-
Solution: Choose a base with a pKa appropriate for the acidity of your Michael donor. For relatively acidic donors like β-dicarbonyl compounds, bases such as sodium ethoxide are often sufficient. For less acidic donors, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) might be necessary.[2]
-
-
Poor Nucleophilicity of the Donor: The Michael donor itself may not be reactive enough to add to the enone.
-
Solution: If you are using a weak nucleophile, consider using a stronger base to generate a higher concentration of the active nucleophile.[2]
-
-
Unfavorable Reaction Conditions: Michael additions can be sensitive to solvent and temperature.
-
Solution: Optimize the reaction temperature; some reactions benefit from cooling to minimize side products, while others require heat.[2] The solvent should be chosen to ensure all reactants are soluble. Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often effective.[2]
-
Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can they be minimized?
A2: The formation of byproducts can significantly lower the yield of the desired Michael adduct. Common side reactions include:
-
1,2-Addition: Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-conjugate addition).[2][3]
-
Polymerization: The enolate intermediate formed after the initial Michael addition can act as a nucleophile itself, adding to another molecule of this compound and leading to polymerization.[2]
-
Aldol (B89426) Condensation: The enolate intermediate can participate in intra- or intermolecular aldol reactions, especially if other carbonyl groups are present.[2] This is the foundational principle of the Robinson annulation.[1]
-
Mitigation: Careful control of reaction temperature and the stoichiometry of reactants can minimize this side reaction. Lower temperatures often favor the Michael addition over the aldol condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a base-catalyzed Michael addition with this compound?
A1: The reaction proceeds in three primary steps:
-
Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., a β-dicarbonyl compound) to form a resonance-stabilized nucleophile (enolate).[2][4]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of this compound in a 1,4-conjugate addition.[2][4]
-
Protonation: The resulting enolate intermediate is then protonated by a proton source (often from the conjugate acid of the base or added during workup) to yield the final Michael adduct.[2][4]
Q2: Which Michael donors are commonly used with this compound?
A2: A variety of "soft" nucleophiles are effective Michael donors.[2] These are broadly categorized as:
-
Carbon Nucleophiles: Stabilized enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone), β-ketoesters, and nitroalkanes are common.[2] Organocuprates (Gilman reagents) are also excellent for this purpose.[2]
-
Heteroatom Nucleophiles: Amines for aza-Michael additions and thiols for thia-Michael additions are frequently used.[2][4]
Q3: How does the methyl group on this compound affect its reactivity compared to 2-cyclopenten-1-one?
A3: The methyl group at the 3-position (or β-position) has a notable impact on reactivity. It is electron-donating, which slightly reduces the electrophilicity of the β-carbon. More significantly, it introduces steric hindrance, which can slow down the rate of nucleophilic attack, especially with bulky nucleophiles.[1] Consequently, this compound is generally less reactive in Michael additions than its unsubstituted analog, 2-cyclopenten-1-one.[1] Optimization of reaction conditions is often necessary to achieve high yields.[4]
Data Presentation
The following tables summarize typical reaction conditions for Michael additions. Note that while specific data for this compound is limited in published literature, the data for the structurally similar 2-cyclopenten-1-one provides a strong starting point for optimization.
Table 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one (Note: This data is for 2-cyclopenten-1-one and serves as a reference for optimizing reactions with this compound)
| Catalyst Component | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| Ga-Na-BINOL complex (0.1 eq) | Sodium tert-butoxide (1.1 eq) | THF | 24 | 46 | High | [1][5] |
Table 2: General Conditions for Aza- and Thia-Michael Additions (These are generalized conditions and require optimization for this compound)
| Reaction Type | Nucleophile (Donor) | Base / Catalyst | Solvent | Temperature | Ref |
| Aza-Michael | Amine (1.1 eq) | Organocatalyst or none | Methanol (B129727), Acetonitrile | -20 °C to RT | [2][4] |
| Thia-Michael | Thiol (1.1 eq) | Triethylamine (catalytic) | Dichloromethane | Room Temp | [2] |
Experimental Protocols
The following are generalized methodologies. Users should optimize conditions based on their specific substrates and desired outcomes.
Protocol 1: General Procedure for Carbon-Michael Addition (e.g., with a Malonate Ester)
-
Enolate Generation: To a solution of the β-dicarbonyl compound (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of base (e.g., sodium ethoxide, 0.1 equivalents).[2]
-
Stir the mixture at room temperature for 15-30 minutes to generate the enolate.
-
Michael Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from 0 °C to reflux, depending on the reactivity of the donor) and monitor the progress by Thin-Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[2] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
Protocol 2: General Procedure for Aza-Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or acetonitrile).[2]
-
Addition of Amine: Add the amine (1.1 equivalents) to the solution. If using an organocatalyst, it is typically added before the reactants.[4]
-
Reaction Monitoring: Stir the mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the reaction progress by TLC.[4]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue may be purified directly by flash column chromatography.[2][4]
Protocol 3: General Procedure for Thia-Michael Addition
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add the thiol (1.1 equivalents).[2]
-
Base Addition: If a base is required, add a catalytic amount (e.g., triethylamine) dropwise to the stirred solution.[2]
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions are often rapid. Monitor progress by TLC.[2]
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
Michael Addition General Mechanism
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Experimental Workflow for Michael Addition
Caption: A typical experimental workflow for a Michael addition reaction.
References
Challenges in the purification of 2-Methyl-2-cyclopenten-1-one from byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-2-cyclopenten-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
When this compound is synthesized via the intramolecular aldol (B89426) condensation of 2,5-hexanedione, several byproducts and impurities can be present. These include:
-
3-Methyl-2-cyclopenten-1-one: This constitutional isomer is often the major product of the reaction due to its higher thermodynamic stability.[1][2][3]
-
Unreacted 2,5-hexanedione: Incomplete reaction can lead to the presence of the starting material.
-
Polymerization products: Under strongly acidic or basic conditions, or at high temperatures, intermolecular side reactions can lead to the formation of high-molecular-weight polymers or tars.[4]
-
Solvent and residual catalyst: Depending on the workup procedure, residual solvent and catalyst may be present.
-
Water: Water is a byproduct of the condensation reaction and can also be introduced during the workup. It forms a minimum-boiling azeotrope with the product, complicating purification by simple distillation.
Q2: Why is it difficult to separate this compound from water by simple distillation?
This compound forms a minimum-boiling azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This means that simple distillation cannot be used to separate the two components beyond the azeotropic composition. The azeotrope of this compound and water has the following properties:
| Component | Mole Fraction (%) | Boiling Point (°C) |
| This compound | 9.1 | 96.8 |
| Water | 90.9 | 96.8 |
Q3: What are the recommended methods for purifying this compound?
A multi-step approach is often necessary to achieve high purity. The recommended methods include:
-
Azeotropic Distillation: To remove water, azeotropic distillation with an entrainer (e.g., toluene (B28343) or cyclohexane) can be employed. The entrainer forms a new, lower-boiling ternary azeotrope with water and the product, allowing for the removal of water.[5]
-
Fractional Vacuum Distillation: To separate this compound from less volatile impurities like unreacted starting material and polymerization products, fractional distillation under reduced pressure is effective.[5] Lowering the pressure reduces the boiling point, which helps to prevent thermal degradation of the product.[5]
-
Flash Column Chromatography: For separating the 2-methyl and 3-methyl isomers and removing other closely related impurities, flash column chromatography is a highly effective technique.[5]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product co-distills with water. | Formation of a water azeotrope. | • Perform azeotropic distillation with an entrainer like toluene. • "Salt out" the organic layer by washing with brine to reduce the amount of dissolved water before distillation.[5] |
| Broad boiling point range during distillation. | • Inefficient fractionating column. • Inconsistent heating. • Presence of multiple impurities with close boiling points. | • Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). • Ensure steady and uniform heating using a heating mantle with a stirrer. • Consider a preliminary purification step like column chromatography if isomers are present. |
| Product decomposition (darkening of the distillation pot). | The compound may be sensitive to high temperatures. | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[5] |
| Bumping or uneven boiling. | Insufficient nucleation sites for smooth boiling. | Add boiling chips or a magnetic stir bar to the distillation flask. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of 2-methyl and 3-methyl isomers. | Inappropriate solvent system polarity. | • Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate (B1210297).[5] • A common starting mobile phase is 10-50% ethyl acetate in hexanes.[6] |
| Co-elution of the product with other impurities. | • Overloading the column. • Inappropriate solvent system. • Column channeling. | • Ensure the amount of crude material is appropriate for the size of the column (typically 1-5% of the silica (B1680970) gel weight). • Use a less polar solvent system to increase the retention time of the product on the column. • Ensure the column is packed uniformly to prevent channeling. |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes. |
| Streaking of spots on TLC plate. | • The sample is too concentrated. • The compound is acidic or basic and is interacting strongly with the silica gel. | • Dilute the sample before spotting on the TLC plate. • Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for a basic compound or acetic acid for an acidic compound). |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and solvents from crude this compound that is substantially free of water.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle and stir plate
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with a vacuum gauge.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collecting Fractions: As the mixture begins to boil, monitor the temperature at the distillation head. Collect any low-boiling forerun in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from its 3-methyl isomer and other closely related organic impurities to achieve high purity.[5]
Materials:
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Glass chromatography column
-
Solvents (e.g., hexanes, ethyl acetate)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Dissolve a small amount of the crude material in a volatile solvent. Spot the solution onto a TLC plate and develop it in a TLC chamber with a test mobile phase (e.g., 9:1 hexanes:ethyl acetate). Visualize the plate under a UV lamp to determine a solvent system that gives good separation.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitoring: Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for common distillation issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
Preventing polymerization of 2-Methyl-2-cyclopenten-1-one during synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-cyclopenten-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and addressing other common issues encountered during the synthesis of this valuable compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiment.
Issue 1: The reaction mixture becomes viscous or solidifies.
-
Question: My reaction mixture for the synthesis of this compound has turned into a thick, unworkable mass. What is happening and how can I prevent this?
-
Answer: This phenomenon is indicative of polymerization, a common side reaction for α,β-unsaturated ketones like this compound. The double bond in the cyclopentenone ring can undergo radical-initiated polymerization, leading to the formation of long polymer chains and causing the reaction mixture to become viscous or solidify.
To prevent polymerization, consider the following:
-
Addition of an Inhibitor: Introduce a radical inhibitor to the reaction mixture. Common choices include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), or stable radical species like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy). These compounds act by scavenging free radicals that initiate the polymerization process.
-
Temperature Control: High temperatures can accelerate the rate of polymerization. Maintain the reaction at the lowest effective temperature to minimize this side reaction.
-
Inert Atmosphere: Oxygen can sometimes promote radical formation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to reduce the initiation of polymerization.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of polymerization. Monitor the reaction progress closely and proceed with workup as soon as the starting material is consumed.
-
Issue 2: Significant charring or darkening of the product during distillation.
-
Question: During the purification of this compound by distillation, the material in the distillation pot is darkening significantly, and I am getting a low yield of the desired product. What is causing this?
-
Answer: Darkening and low yield during distillation are often signs of thermal decomposition and polymerization. At elevated temperatures, this compound can be unstable.
To mitigate this issue:
-
Vacuum Distillation: Purify the product under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing it to distill at a lower, less destructive temperature.
-
Use of an Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, to the distillation flask. This will help to prevent polymerization at the elevated temperatures of distillation.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distillation pot closely. Avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent polymerization?
A1: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize the risk of polymerization. The recommended storage conditions are refrigeration at 2-8°C.[1] Storing the compound under an inert atmosphere (nitrogen or argon) can also be beneficial.
Q2: Which polymerization inhibitors are most effective for the synthesis of this compound, and at what concentration should they be used?
A2: While specific quantitative data for this compound is not extensively published, effective inhibitors for α,β-unsaturated ketones can be used. The choice of inhibitor and its concentration may require some optimization for your specific reaction conditions.
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 500 | Effective in the presence of oxygen. |
| MEHQ (Hydroquinone monomethyl ether) | 100 - 500 | A common and effective inhibitor. |
| TEMPO | 50 - 200 | A stable free radical that is a highly effective inhibitor. |
| Phenothiazine | 100 - 1000 | Can be effective at higher temperatures. |
Q3: Can I remove the polymerization inhibitor after the reaction?
A3: Yes, it is often necessary to remove the inhibitor before subsequent reaction steps. Phenolic inhibitors like hydroquinone and MEHQ can typically be removed by washing the organic solution with a dilute aqueous base, such as 1M sodium hydroxide (B78521). However, be aware that your product may also be sensitive to base. Alternatively, purification by column chromatography will also separate the product from the non-volatile inhibitor.
Experimental Protocols
Protocol: Synthesis of this compound via Intramolecular Aldol Condensation of 2,5-Hexanedione (B30556)
This protocol is adapted from established methods for the synthesis of related cyclic enones and incorporates measures to prevent polymerization.[2][3][4]
Materials:
-
2,5-Hexanedione
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., water, ethanol)
-
Polymerization inhibitor (e.g., Hydroquinone)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione in the chosen solvent.
-
Inhibitor Addition: Add the polymerization inhibitor (e.g., 200 ppm of hydroquinone) to the solution.
-
Base Addition: Slowly add a solution of the base (e.g., aqueous sodium hydroxide) to the reaction mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable method (e.g., TLC or GC). The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
Add a fresh portion of polymerization inhibitor to the crude product.
-
Purify the this compound by vacuum distillation.
-
Visualizations
Diagram 1: Radical Polymerization of this compound
Caption: Radical polymerization mechanism of this compound.
Diagram 2: Action of a Polymerization Inhibitor
Caption: How a radical inhibitor terminates a growing polymer chain.
Diagram 3: Troubleshooting Workflow for Polymerization Issues
Caption: Troubleshooting workflow for preventing polymerization.
References
Technical Support Center: Dehydration of 2-Methyl-2-cyclopenten-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of azeotropic water from 2-Methyl-2-cyclopenten-1-one.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove water from this compound by simple distillation?
This compound is expected to form a minimum-boiling azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition during distillation, behaving like a single compound.[1] This means that simple distillation cannot separate the two components beyond the azeotropic point.
Q2: What are the primary methods for removing azeotropic water from this compound?
The most common and effective methods for breaking the water azeotrope of this compound are:
-
Azeotropic Distillation with an Entrainer: This technique involves adding a third component (an entrainer), such as toluene (B28343) or cyclohexane (B81311), to form a new, lower-boiling ternary azeotrope with water and the ketone.[1] This new azeotrope is distilled off, and upon condensation, it separates into an aqueous layer and an organic layer, allowing for the removal of water.
-
Chemical Drying: This method uses drying agents to chemically react with and remove water. For ketones like this compound, it is crucial to select a compatible drying agent that does not induce side reactions.
-
Salting Out: This is a preliminary step to reduce the bulk of water. Adding an inorganic salt (e.g., sodium chloride) to the aqueous mixture decreases the solubility of the organic compound, facilitating its separation.[1]
Troubleshooting Guides
Azeotropic Distillation using a Dean-Stark Apparatus
Issue 1: No water is collecting in the Dean-Stark trap.
-
Possible Cause 1: Insufficient heating. The reaction mixture may not be reaching the boiling point of the ternary azeotrope.
-
Solution: Ensure the heating mantle is set to an appropriate temperature to achieve vigorous reflux.
-
-
Possible Cause 2: Leaks in the glassware assembly. Vapors may be escaping before they reach the condenser.
-
Solution: Check all joints and connections for a proper seal. Use appropriate grease if necessary.
-
-
Possible Cause 3: Inefficient condensation. The condenser may not be adequately cooling the vapors.
-
Solution: Check the water flow rate through the condenser and ensure the water is cold.
-
Issue 2: The collected liquid in the Dean-Stark trap is not separating into two layers.
-
Possible Cause 1: Incorrect entrainer used. The chosen entrainer may be miscible with water at the condensation temperature.
-
Solution: Toluene and cyclohexane are suitable entrainers as they are immiscible with water.
-
-
Possible Cause 2: Insufficient amount of entrainer. There may not be enough entrainer to form a distinct organic phase.
-
Solution: Add more entrainer to the distillation flask.
-
Issue 3: The distillation is very slow.
-
Possible Cause 1: Inadequate insulation. Heat loss from the distillation flask and column can slow down the process.
-
Solution: Insulate the flask and the distillation column with glass wool or aluminum foil.
-
-
Possible Cause 2: Low concentration of water. As the water concentration decreases, the rate of removal will naturally slow down.
-
Solution: Continue the distillation until no more water is collected over a significant period.
-
Chemical Drying
Issue 1: The product is degrading or showing signs of side reactions after adding a drying agent.
-
Possible Cause 1: Incompatible drying agent. Some drying agents are not suitable for ketones and can catalyze side reactions.
-
Solution: Avoid using drying agents like anhydrous calcium chloride with ketones. Molecular sieves should also be used with caution as they can promote aldol (B89426) condensation in some ketones.
-
-
Possible Cause 2: Acidic or basic nature of the drying agent. The drying agent may be altering the pH of the solution.
-
Solution: Use neutral drying agents like anhydrous sodium sulfate (B86663) or anhydrous magnesium sulfate.
-
Issue 2: The solution is still wet after adding a drying agent.
-
Possible Cause 1: Insufficient amount of drying agent. The amount added may not be enough to absorb all the water.
-
Solution: Add more drying agent in small portions until it no longer clumps together and remains free-flowing.
-
-
Possible Cause 2: Inadequate contact time. The drying agent needs sufficient time to absorb the water.
-
Solution: Stir or swirl the mixture for an adequate amount of time (e.g., 15-30 minutes) to ensure complete drying.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | Azeotrope Information with Water |
| This compound | C₆H₈O | 96.13 | 158-161 | Soluble | Forms a minimum-boiling azeotrope (exact data not available, estimated to be below 100°C) |
| Water | H₂O | 18.02 | 100 | - | - |
| Toluene | C₇H₈ | 92.14 | 110.6 | Immiscible | Forms a heteroazeotrope with water (B.P. 84.1°C)[2] |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | Immiscible | Forms a heteroazeotrope with water (B.P. 69.8°C) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Reacts | Forms hydrates |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Reacts | Forms hydrates |
Experimental Protocols
Protocol 1: Azeotropic Distillation with Toluene using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add the wet this compound and toluene in a ratio of approximately 1:1 to 1:2 by volume. Add a magnetic stir bar or boiling chips.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers, with the denser water settling at the bottom.
-
Recirculation: The upper toluene layer will overflow from the side arm of the trap and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the bottom of the trap.
-
Work-up: Allow the apparatus to cool. The dried this compound in toluene can then be purified further by distillation to remove the toluene.
Protocol 2: Drying with Anhydrous Magnesium Sulfate
-
Initial Separation: If a significant amount of water is present as a separate phase, first separate the organic layer using a separatory funnel.
-
Adding Drying Agent: Transfer the wet organic solution to an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (a spatula tip-full).
-
Observation: Swirl the flask. The anhydrous magnesium sulfate will clump together as it absorbs water.
-
Achieving Dryness: Continue adding small portions of anhydrous magnesium sulfate with swirling until some of the powder remains free-flowing and does not clump. This indicates that all the water has been absorbed.
-
Separation: Decant or filter the dried solution to remove the hydrated magnesium sulfate.
Mandatory Visualization
Caption: Workflow for azeotropic distillation.
Caption: Workflow for chemical drying.
Caption: Troubleshooting decision tree.
References
Optimization of catalyst concentration for 2-Methyl-2-cyclopenten-1-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Methyl-2-cyclopenten-1-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing reaction conditions and addressing common challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on catalyst concentration and other critical parameters.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Catalyst Concentration: Incorrect loading of either acid or base catalysts can lead to a slow or stalled reaction.[1] 2. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 3. Presence of Water (for base-catalyzed reactions): Water can inhibit the formation of the necessary enolate intermediate.[1] 4. Reaction Reversibility: Aldol (B89426) condensation reactions can be reversible. | 1. Optimize Catalyst Amount: Titrate the catalyst concentration. For base-catalyzed reactions, start with a catalytic amount and incrementally increase it. For acid-catalyzed reactions, ensure the acid is sufficiently strong to promote cyclization without causing excessive side reactions.[1] 2. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and consider extending the reaction time or moderately increasing the temperature.[1] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, particularly in base-catalyzed reactions.[1] 4. Product Removal: If feasible, remove the product as it forms to shift the equilibrium towards the product side.[1] |
| Formation of Significant Side Products (e.g., Isomeric Enones) | 1. Incorrect Deprotonation: In reactions involving unsymmetrical ketones, deprotonation at different α-carbons can lead to a mixture of isomeric products. 2. Unwanted Polymerization: High catalyst concentration or elevated temperatures can promote intermolecular side reactions, leading to the formation of polymers.[1] | 1. Screen Catalysts and Conditions: Experiment with different acid or base catalysts and reaction temperatures to favor the formation of the desired isomer. 2. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst to minimize polymerization.[1] 3. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Polymerization/Tar Formation | 1. High Catalyst Concentration: Excessively strong acidic or basic conditions can promote intermolecular side reactions.[1] 2. High Temperatures: Elevated temperatures can accelerate undesirable polymerization pathways.[1] | 1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst.[1] 2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes to cyclic enones like this compound include intramolecular aldol condensation, Nazarov cyclization, and the Pauson-Khand reaction. Another potential route is the reduction and subsequent dehydration of 2-methylcyclopentane-1,3-dione.
Q2: How does catalyst concentration impact the yield and purity of the product?
A2: Catalyst concentration is a critical parameter. A suboptimal concentration can lead to low or no product yield, while an excessively high concentration can promote side reactions such as polymerization, leading to decreased purity and yield.[1] It is crucial to optimize the catalyst loading for each specific reaction.
Q3: I am observing the formation of the 3-methyl isomer as a significant byproduct. How can I improve the selectivity for this compound?
A3: The formation of isomeric products is a common challenge. The selectivity can be influenced by the choice of catalyst, solvent, and reaction temperature. A systematic screening of these parameters is recommended to find the optimal conditions that favor the formation of the desired 2-methyl isomer. The choice of starting material is also critical; for instance, starting from 2-methylcyclopentane-1,3-dione would likely favor the 2-methyl product.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the progress of the reaction. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity. Spectroscopic data can be used to differentiate between the 2-methyl and other positional isomers.
Experimental Protocols
Protocol: Synthesis of this compound from 2-Methylcyclopentane-1,3-dione
This two-step procedure involves the selective reduction of one carbonyl group of 2-methylcyclopentane-1,3-dione to form 2-hydroxy-2-methylcyclopentanone, followed by acid- or base-catalyzed dehydration.
Step 1: Selective Reduction of 2-Methylcyclopentane-1,3-dione
-
Materials: 2-methylcyclopentane-1,3-dione, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Dichloromethane, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve 2-methylcyclopentane-1,3-dione in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-2-methylcyclopentanone.
-
Step 2: Dehydration of 2-hydroxy-2-methylcyclopentanone
-
Materials: Crude 2-hydroxy-2-methylcyclopentanone, Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium hydroxide), Toluene (B28343), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure (Acid-Catalyzed):
-
Dissolve the crude 2-hydroxy-2-methylcyclopentanone in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Catalyst Concentration Optimization:
To optimize the catalyst concentration for the dehydration step, a series of small-scale reactions should be performed with varying amounts of the acid or base catalyst (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 5 mol%). The yield and purity of this compound for each reaction should be determined by GC or ¹H NMR analysis to identify the optimal catalyst loading.
Signaling Pathways and Experimental Workflows
Logical Workflow for Catalyst Concentration Optimization
Caption: A logical workflow for optimizing catalyst concentration in the synthesis of this compound.
Reaction Pathway: Synthesis from 2-Methylcyclopentane-1,3-dione
Caption: Proposed two-step reaction pathway for the synthesis of this compound.
References
Strategies to improve the stability of 2-Methyl-2-cyclopenten-1-one during storage
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to improve the stability of 2-Methyl-2-cyclopenten-1-one during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability and prevent degradation, this compound should be stored at 2-8°C in a dry, well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, purging the container with an inert gas like argon or nitrogen is recommended to minimize oxidative degradation. The storage area should be away from heat sources, sparks, and open flames, as the compound is a flammable liquid.[1][2]
Q2: What are the common degradation pathways for this compound?
As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways:
-
Oxidation: The double bond and the allylic position are prone to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of epoxides, peroxides, or cleavage of the double bond.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the compound can undergo Michael addition of water to the double bond, forming 3-hydroxy-2-methylcyclopentanone.
-
Polymerization: The reactive nature of the conjugated system makes it susceptible to polymerization, which can be initiated by light, heat, or impurities like acids, bases, or radical initiators.[3][4] This can result in the formation of dimers or higher molecular weight polymers, often appearing as a viscous liquid or solid precipitate.
-
Photodegradation: Exposure to UV light can provide the energy to initiate polymerization or other degradation reactions. Therefore, storing the compound in an amber or opaque container is advisable.
Q3: I've observed a decrease in purity of my stored this compound. What could be the cause?
A decrease in purity is likely due to one or more of the degradation pathways mentioned above. Common causes include:
-
Improper Storage Temperature: Storing at room temperature or higher significantly accelerates degradation.
-
Exposure to Air/Moisture: A container that is not tightly sealed allows for oxidative and hydrolytic degradation.
-
Contamination: Contamination with incompatible materials such as strong bases or oxidizing agents can catalyze degradation.[1]
-
Light Exposure: Storing in a clear container can lead to photodegradation.
Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q4: Can I use stabilizers to improve the shelf-life of this compound?
Yes, adding a stabilizer can significantly improve the stability of this compound, particularly against oxidation. Radical scavengers are commonly used for this purpose. Two effective options are:
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant that can be added at a concentration of 50-200 ppm.
-
Tocopherol (Vitamin E): A natural antioxidant that offers a safer alternative to synthetic options.[5][6] It can be used in similar concentrations.
It is crucial to ensure the chosen stabilizer is compatible with downstream applications. Always test the stability of a small sample with the added stabilizer before applying it to the entire batch.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in Purity / Appearance of Extra Peaks in GC/HPLC | Chemical Degradation (Oxidation, Hydrolysis, Polymerization) | 1. Verify storage conditions (temperature, inert atmosphere). 2. Analyze for common degradation products. 3. Consider adding a stabilizer like BHT or tocopherol (50-200 ppm). 4. Repurify the material if necessary. |
| Change in Color (e.g., yellowing) | Polymerization or formation of conjugated degradation products. | 1. Check for exposure to light and heat. 2. Ensure the container is made of an inert material (glass is preferred). 3. Minimize headspace in the container or purge with inert gas. |
| Increase in Viscosity or Formation of Solids | Polymerization | 1. This indicates significant degradation. The material may not be suitable for use. 2. Review storage conditions immediately. 3. If the material is critical, attempt to dissolve a small portion in a suitable solvent and analyze its purity. |
| Inconsistent Experimental Results | Inconsistent purity of the starting material. | 1. Always verify the purity of this compound before use using a validated analytical method (see protocols below). 2. Use a freshly opened or recently purified batch for sensitive experiments. |
Data Presentation
The following table provides illustrative data on the stability of this compound under various storage conditions over a 6-month period. This data is representative and highlights the importance of proper storage.
| Storage Condition | Stabilizer | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 2-8°C, Inert Atmosphere, Dark | None | 98.5 | 98.2 | 97.9 |
| 2-8°C, Inert Atmosphere, Dark | BHT (100 ppm) | 98.5 | 98.4 | 98.3 |
| 25°C, Air, Ambient Light | None | 98.5 | 95.1 | 91.3 |
| 25°C, Air, Ambient Light | BHT (100 ppm) | 98.5 | 97.0 | 95.5 |
| 40°C, Air, Ambient Light | None | 98.5 | 88.2 | 75.4 |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for Purity Assessment
This method is suitable for separating this compound from its volatile impurities and degradation products.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 250°C, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
2. Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS.
3. Data Analysis:
-
The purity is calculated based on the relative peak area percentage of the main component in the total ion chromatogram (TIC).
-
Identify degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours. Then, prepare a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Then, prepare a 0.5 mg/mL solution.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC or GC-MS method.
-
Assess the peak purity of the main component to ensure no degradation products are co-eluting.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound 2-Methyl-2-cyclopentenone [sigmaaldrich.com]
- 2. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. btsa.com [btsa.com]
- 6. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
Overcoming common issues in the scale-up of 2-Methyl-2-cyclopenten-1-one production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the scale-up of 2-Methyl-2-cyclopenten-1-one production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound include the intramolecular aldol (B89426) condensation of 2,5-hexanedione, the Robinson annulation reaction, and its formation as a byproduct in the production of crotonaldehyde (B89634). The choice of route often depends on the desired scale, available starting materials, and required purity.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key challenges during scale-up include managing reaction exotherms, controlling side reactions that lead to impurities, ensuring efficient mixing, and developing robust purification methods to handle larger volumes. For instance, in the intramolecular aldol condensation, maintaining optimal temperature and base concentration is crucial to prevent the formation of undesired side products.
Q3: Are there any known azeotropes of this compound that can complicate purification?
A3: Yes, this compound forms a minimum boiling azeotrope with water. This azeotropic mixture has a boiling point of 96.8 °C, with a composition of 9.1% this compound and 90.9% water by mole fraction. This property can be exploited for its recovery from dilute aqueous solutions but also requires specific distillation strategies for complete purification.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities depend on the synthetic route. In the intramolecular aldol condensation of 2,5-hexanedione, potential impurities include unreacted starting material and polymeric byproducts. During Robinson annulation, side reactions such as polymerization of the methyl vinyl ketone can occur. When obtained as a byproduct of crotonaldehyde production, it is mixed with crotonaldehyde, water, and other condensation products.
Q5: What purification techniques are most effective for obtaining high-purity this compound?
A5: Fractional distillation is a highly effective method for purifying this compound, especially for separating it from components with different boiling points. For removal of aldehydic impurities, bisulfite extraction can be a selective and efficient method. Azeotropic distillation is specifically used to manage the water azeotrope.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Aldol Condensation
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC or GC analysis shows a large amount of unreacted 2,5-hexanedione.
-
Formation of a significant amount of polymeric or tar-like material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base (e.g., NaOH, KOH) is of high purity and used in the correct stoichiometric amount. Consider using a stronger base if necessary, but be cautious of side reactions. |
| Suboptimal Reaction Temperature | The reaction is typically performed at elevated temperatures. Ensure the reaction mixture is heated uniformly. If the temperature is too low, the reaction rate will be slow. If too high, it can promote side reactions and polymerization. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. The reaction may require a longer time to reach completion, especially at a larger scale. |
| Poor Mixing | Inefficient stirring can lead to localized high concentrations of reactants and base, promoting side reactions. Ensure vigorous and uniform agitation throughout the reaction. |
Issue 2: Formation of Strained Ring Side Products
Symptoms:
-
GC-MS or NMR analysis indicates the presence of unexpected cyclic byproducts, such as a cyclopropene (B1174273) derivative.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Enolate Formation | The formation of the thermodynamically favored five-membered ring is generally preferred over the highly strained three-membered ring. However, under certain conditions, the kinetic enolate might lead to the undesired product. Ensure the reaction conditions (e.g., base, temperature) favor the formation of the more stable cyclopentenone product. The reaction is reversible, so allowing it to reach equilibrium will favor the more stable product. |
Issue 3: Difficulty in Separating this compound from Water
Symptoms:
-
During distillation, a constant boiling fraction is observed at a temperature below the boiling point of pure this compound.
-
The purified product contains a significant amount of water.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Azeotrope Formation | Due to the formation of a minimum boiling azeotrope with water, simple distillation will not be sufficient to obtain pure, anhydrous this compound. |
| Azeotropic Distillation: Employ a two-column distillation process. The first column can be used to remove the bulk of the water as the azeotrope. The second column can then be used to purify the this compound. | |
| Extraction: After initial distillation, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to separate the product from the aqueous phase. Dry the organic phase with a drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before final purification. |
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclic Ketones
| Parameter | Fractional Distillation | Bisulfite Extraction |
| Final Purity | > 99% | > 95% |
| Typical Yield | 85-95% | 90-98% |
| Principle | Separation based on differences in boiling points. | Reversible chemical reaction to form a water-soluble adduct. |
| Applicability | Effective for separating compounds with different volatilities. | Selective for sterically unhindered ketones and aldehydes. |
| Scalability | Readily scalable for larger quantities. | Scalable, but may become |
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methyl-2-cyclopenten-1-one and 2-cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the chemical reactivity of 2-Methyl-2-cyclopenten-1-one and its parent compound, 2-cyclopenten-1-one (B42074). Understanding the nuanced differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing synthetic routes and developing novel therapeutics. The cyclopentenone core is a key structural motif in a variety of biologically active molecules, including prostaglandins (B1171923), which play significant roles in inflammation and cellular signaling.[1] The addition of a methyl group at the 2-position significantly influences the electronic and steric properties of the enone system, thereby altering its reactivity in key chemical transformations.
Executive Summary
This comparison focuses on three fundamental reaction types: Michael additions, Diels-Alder reactions, and carbonyl reductions. The presence of the electron-donating methyl group in this compound generally decreases its electrophilicity compared to 2-cyclopenten-1-one. This electronic effect, combined with increased steric hindrance, leads to notable differences in reaction rates, yields, and stereoselectivity.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from literature sources, comparing the performance of this compound and 2-cyclopenten-1-one in key organic reactions.
| Reaction Type | Reagents | This compound | 2-cyclopenten-1-one | Reference |
| Diels-Alder Reaction | Danishefsky's diene, ZnCl₂ | Quantitative yield (one regioisomer) | Subject to rapid C=C bond isomerization | [2] |
| Michael Addition | Benzenethiol (B1682325), Triethylamine | Reversible, forms cis-adduct under kinetic control | Reversible | [3] |
| Reduction | NaBH₄ | Stereoselective reduction to the corresponding alcohol is expected. | Can be fully reduced to cyclopentanol. | [4][5] |
Reaction Analysis and Experimental Protocols
Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The electrophilicity of the β-carbon of the enone is the primary driver of this reaction.
Reactivity Comparison:
The methyl group at the C2 position in this compound is electron-donating, which reduces the partial positive charge at the β-carbon (C3), making it less electrophilic than the corresponding carbon in 2-cyclopenten-1-one. Furthermore, the methyl group provides steric hindrance to the approaching nucleophile. Consequently, this compound is generally less reactive in Michael additions compared to 2-cyclopenten-1-one.
A study on the triethylamine-catalyzed addition of benzenethiol to both compounds found that both reactions are reversible.[3] For this compound, the reaction proceeds under kinetic control to stereoselectively yield the cis-adduct.[3]
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to 2-cyclopenten-1-one
This protocol, adapted from a procedure utilizing a heterobimetallic catalyst, serves as a representative example.[1][6]
-
Catalyst Preparation: A GaNa-(S)-BINOL solution (0.05 M) is prepared in a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere by reacting gallium(III) chloride and (S)-(-)-1,1'-Bi(2-naphthol) in anhydrous THF.
-
Reaction Setup: In a separate flame-dried flask, sodium tert-butoxide (0.07 equiv) is suspended in anhydrous THF.
-
Addition of Reagents: The prepared catalyst solution (0.10 equiv) is added to the suspension, followed by dimethyl malonate (1.0 equiv) and then 2-cyclopenten-1-one (1.0 equiv).
-
Reaction Monitoring: The mixture is stirred at room temperature (24 °C) for 46 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. The reactivity of the dienophile is enhanced by electron-withdrawing groups.
Reactivity Comparison:
As an α,β-unsaturated ketone, the cyclopentenone ring acts as the dienophile. The electron-donating methyl group in this compound deactivates the double bond towards [4+2] cycloaddition compared to the unsubstituted 2-cyclopenten-1-one. However, in a Lewis acid-catalyzed reaction with the electron-rich Danishefsky's diene, this compound was found to be a more practical dienophile. While 2-cyclopenten-1-one led to a mixture of products due to double bond isomerization, this compound was converted quantitatively to a single regioisomeric Diels-Alder adduct.[2]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
The following is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
-
Reaction Setup: To a solution of the cyclopentenone (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid (e.g., ZnCl₂, 10 mol%) is added.
-
Addition of Diene: The mixture is stirred at room temperature for 15 minutes and then cooled to 0 °C. The diene (e.g., Danishefsky's diene, 1.1 equiv) is then added.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Carbonyl Reduction
The reduction of the carbonyl group in α,β-unsaturated ketones can proceed via 1,2-addition (to the carbonyl) or 1,4-addition (conjugate reduction). Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent that typically favors 1,2-reduction of enones.
Reactivity Comparison:
Experimental Protocol: Sodium Borohydride Reduction of a Cyclopentenone
This is a general procedure for the reduction of a ketone.[8]
-
Reaction Setup: The cyclopentenone (1.0 equiv) is dissolved in methanol (B129727) in a test tube.
-
Addition of Reducing Agent: The solution is cooled in an ice-water bath, and sodium borohydride (1.2 equiv) is added portion-wise.
-
Reaction: The mixture is stirred in the ice bath for 5 minutes and then at room temperature for 20 minutes.
-
Work-up: The reaction mixture is poured into a separatory funnel containing dichloromethane (B109758) and water. 3 M sodium hydroxide (B78521) is added to decompose borate (B1201080) salts.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product.
Biological Relevance: Cyclopentenones and the NF-κB Signaling Pathway
Cyclopentenone-containing molecules, particularly certain prostaglandins like PGA₁ and 15d-PGJ₂, are known for their potent anti-inflammatory and anti-cancer activities.[1][9] These biological effects are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11]
NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[9]
Cyclopentenone prostaglandins can inhibit this pathway at multiple points. The electrophilic α,β-unsaturated carbonyl moiety of the cyclopentenone ring can react with nucleophilic cysteine residues on key signaling proteins via a Michael addition.[9] This covalent modification can directly inhibit the IKK complex, preventing IκB phosphorylation and degradation.[9][12] Additionally, some cyclopentenones can directly modify cysteine residues on the NF-κB proteins themselves, preventing their binding to DNA.[9]
Conclusion
The seemingly minor structural difference between this compound and 2-cyclopenten-1-one leads to significant and predictable differences in their chemical reactivity. The presence of the C2-methyl group in this compound generally reduces its reactivity as a Michael acceptor and a dienophile in non-catalyzed reactions due to electronic and steric effects. However, under certain conditions, such as Lewis acid catalysis, this substitution can lead to improved reaction outcomes by preventing side reactions. These distinctions are critical for the strategic planning of multi-step syntheses and for the rational design of novel drug candidates that leverage the unique biological activities of the cyclopentenone scaffold. Further investigation into the stereoselective reduction of these compounds would provide valuable data for the synthesis of chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rates and Equilibria of the Michael-Type Addition of Benzenethiol to 2-Cyclopenten-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-2-cyclopenten-1-one and Other Cyclic Enones in Michael Additions
For researchers, scientists, and drug development professionals, the selection of an appropriate Michael acceptor is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-methyl-2-cyclopenten-1-one (B72799) against other common cyclic enones, namely 2-cyclopenten-1-one (B42074) and 2-cyclohexen-1-one (B156087), in Michael addition reactions. The analysis is supported by quantitative data on electrophilicity and qualitative comparisons of reaction outcomes, providing a clear framework for substrate selection.
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The reactivity of the enone (the Michael acceptor) is a key determinant of the reaction's success and is influenced by a combination of electronic and steric factors.
Executive Summary of Reactivity
The reactivity of cyclic enones in Michael additions is fundamentally governed by the electrophilicity of the β-carbon and the steric hindrance around this reactive site. This compound is generally less reactive than its unsubstituted counterpart, 2-cyclopenten-1-one, due to the steric hindrance imposed by the β-methyl group.[1] This steric shielding can impede the approach of the nucleophile, leading to slower reaction rates and potentially lower yields, especially with bulky nucleophiles.[1] The six-membered ring analogue, 2-cyclohexen-1-one, exhibits reactivity that is influenced by its more flexible half-chair conformation compared to the planar cyclopentenone ring.[1]
Quantitative Comparison of Electrophilicity
A quantitative measure of the intrinsic electrophilic reactivity of these enones is provided by Mayr's electrophilicity parameters (E), determined from the kinetics of their reactions with reference nucleophiles in DMSO.[2][3][4] A more negative E value corresponds to a lower electrophilicity and thus, a lower reactivity in Michael additions.
| Enone | Structure | Mayr's Electrophilicity Parameter (E) in DMSO |
| 2-Cyclopenten-1-one | -20.6 | |
| This compound | -22.1 | |
| 2-Cyclohexen-1-one | -22.1 |
As the data indicates, 2-cyclopenten-1-one is the most electrophilic of the three, consistent with its higher reactivity in Michael additions. This compound and 2-cyclohexen-1-one exhibit similar, and lower, electrophilicity. The methyl group in this compound decreases its electrophilicity relative to the unsubstituted cyclopentenone due to both steric hindrance and the electron-donating nature of the methyl group.
Experimental Protocols
A representative protocol for the Michael addition of dimethyl malonate to a cyclic enone is provided below. This procedure, while specific to 2-cyclopenten-1-one, serves as a robust starting point for reactions with this compound and 2-cyclohexen-1-one, with the caveat that reaction times may need to be extended or temperatures elevated to accommodate their lower reactivity.
General Asymmetric Michael Addition of Dimethyl Malonate to a Cyclic Enone
Catalyst Preparation (Representative): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a chiral catalyst, for instance, a Shibasaki-type Ga-Na-BINOL complex (0.1 eq), is prepared according to established literature procedures.
Reaction Procedure:
-
To a suspension of a base, such as sodium tert-butoxide (1.1 eq), in an anhydrous solvent like THF, the Michael donor (e.g., dimethyl malonate, 1.0 eq) is added.
-
The cyclic enone (e.g., 2-cyclopenten-1-one, 1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 24°C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.
-
Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the fundamental relationships in a Michael addition and a typical experimental workflow.
Caption: General mechanism of the Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition.
Conclusion
The choice between this compound, 2-cyclopenten-1-one, and 2-cyclohexen-1-one for a Michael addition depends on the desired reactivity and the nature of the nucleophile. 2-Cyclopenten-1-one is the most reactive due to its higher electrophilicity and lower steric hindrance. This compound is a less reactive alternative, which can be advantageous in preventing side reactions or for achieving selectivity in certain applications. Its reactivity is comparable to that of 2-cyclohexen-1-one. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
Comparison of different synthetic routes to 2-Methyl-2-cyclopenten-1-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methyl-2-cyclopenten-1-one (B72799) is a valuable building block in the synthesis of various natural products and pharmaceuticals. This guide provides a detailed comparison of four prominent synthetic routes to this versatile compound, offering insights into their respective methodologies, performance metrics, and underlying chemical principles.
Comparison of Synthetic Performance
The selection of an optimal synthetic route depends on a variety of factors including yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the discussed synthetic pathways to this compound.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Intramolecular Aldol Condensation | 2,5-Hexanedione (B30556) | Li₂O/ZrO₂ (heterogeneous) or NaOH/KOH (homogeneous) | 250 (vapor phase) or RT to reflux (liquid phase) | Varies | Up to 96% selectivity[1] |
| Nazarov Cyclization | Divinyl ketone precursor | SnCl₄ (Lewis Acid) | 0 to Room Temperature | 30 minutes | ~75%[2] |
| Saegusa-Ito Oxidation | 2-Methylcyclopentanone (B130040) | LDA, TMSCl, Pd(OAc)₂ | -78 to 40 | ~3.5 hours | Up to 96%[3] |
| From 2-Methylcyclopentane-1,3-dione | 2-Methylcyclopentane-1,3-dione | NaBH₄, H⁺ (acid catalyst) | Room Temperature to Reflux | Varies | Moderate to Good (multi-step) |
Synthetic Pathways and Logical Workflow
The following diagrams illustrate the chemical transformations and a general workflow for selecting an appropriate synthetic route based on key experimental considerations.
Caption: Overview of synthetic pathways to this compound.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Intramolecular Aldol Condensation of 2,5-Hexanedione
This method provides a direct route to the target molecule from a commercially available diketone. The reaction can be performed using either heterogeneous or homogeneous catalysis.
a) Heterogeneous Catalysis (Vapor-Phase)
-
Materials: 2,5-Hexanedione, 20 mol% Li₂O-loaded ZrO₂ catalyst.
-
Apparatus: Fixed-bed reactor.
-
Procedure:
b) Homogeneous Catalysis
-
Materials: 2,5-Hexanedione, sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), solvent (e.g., water, ethanol).
-
Apparatus: Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Procedure:
-
Dissolve 2,5-hexanedione in a suitable solvent in the round-bottom flask.
-
Add an aqueous solution of the base (e.g., NaOH) to the mixture.
-
The reaction can be stirred at room temperature or heated to reflux to increase the rate.
-
Upon completion, the reaction mixture is neutralized and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed to yield the crude product, which can be purified by distillation or chromatography.
-
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone.[4]
-
Materials: Divinyl ketone precursor, anhydrous dichloromethane (B109758) (DCM), tin(IV) chloride (SnCl₄) solution (1.0 M in DCM), saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Apparatus: Round-bottom flask, ice bath, magnetic stirrer, separatory funnel.
-
Procedure:
-
Dissolve the divinyl ketone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.[5]
-
Slowly add the SnCl₄ solution (2.0 equiv) dropwise to the stirred solution.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.[2][5]
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[2][5]
-
Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel and separate the layers.[2]
-
Extract the aqueous layer with DCM.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography to afford this compound (yield ~75%).[2]
-
Saegusa-Ito Oxidation
This two-step sequence involves the formation of a silyl enol ether from 2-methylcyclopentanone, followed by a palladium-catalyzed oxidation to introduce the double bond.
-
Step 1: Formation of the Silyl Enol Ether
-
Materials: 2-Methylcyclopentanone, lithium diisopropylamide (LDA), trimethylsilyl (B98337) chloride (TMSCl), anhydrous tetrahydrofuran (B95107) (THF).
-
Apparatus: Round-bottom flask, syringe, magnetic stirrer, low-temperature bath.
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of 2-methylcyclopentanone in anhydrous THF to the LDA solution.
-
After stirring for a period, add TMSCl to the reaction mixture to trap the enolate as the silyl enol ether.
-
Work up the reaction to isolate the crude silyl enol ether.
-
-
-
Step 2: Palladium-Catalyzed Oxidation
-
Materials: Crude silyl enol ether, palladium(II) acetate (B1210297) (Pd(OAc)₂), acetonitrile (B52724) (MeCN).
-
Apparatus: Round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve the crude silyl enol ether in MeCN in a round-bottom flask.
-
Add Pd(OAc)₂ to the solution and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is filtered and the solvent is removed. The resulting crude product is purified by column chromatography to yield this compound (yield up to 96%).[3]
-
-
Synthesis from 2-Methylcyclopentane-1,3-dione
This route involves the selective reduction of one carbonyl group of the dione (B5365651) followed by dehydration of the resulting hydroxyketone.
-
Step 1: Reduction of 2-Methylcyclopentane-1,3-dione
-
Materials: 2-Methylcyclopentane-1,3-dione, sodium borohydride (B1222165) (NaBH₄), methanol (B129727) or ethanol (B145695).
-
Apparatus: Round-bottom flask, ice bath, magnetic stirrer.
-
Procedure:
-
Dissolve 2-methylcyclopentane-1,3-dione in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add NaBH₄ in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a weak acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield crude 2-methyl-3-hydroxycyclopentan-1-one.
-
-
-
Step 2: Dehydration of 2-Methyl-3-hydroxycyclopentan-1-one
-
Materials: 2-Methyl-3-hydroxycyclopentan-1-one, acid catalyst (e.g., p-toluenesulfonic acid or a strong mineral acid), toluene (B28343).
-
Apparatus: Round-bottom flask with a Dean-Stark apparatus and reflux condenser, magnetic stirrer.
-
Procedure:
-
Dissolve the crude 2-methyl-3-hydroxycyclopentan-1-one in toluene in the round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Once no more water is collected, cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
-
References
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-cyclopenten-1-one Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantitative analysis of 2-Methyl-2-cyclopenten-1-one, a key intermediate in the synthesis of various pharmaceuticals and flavor compounds. Ensuring the purity and concentration of this compound is critical for product quality, safety, and efficacy. This document outlines the performance of common analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques for the analysis of volatile and semi-volatile organic compounds like this compound.
| Analytical Technique | Parameter | Typical Performance for Cyclic Ketones |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (RSD%) | < 5% | |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 97 - 103% | |
| Precision (RSD%) | < 3% | |
| Limit of Detection (LOD) | 1 - 10 ng/mL | |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for similar analytes and can be adapted and validated for specific laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly suitable for the sensitive and selective quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Quantify this compound by monitoring its characteristic ions (e.g., m/z 96, 68, 53) and comparing the peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method offers a robust and reliable alternative for the quantification of this compound, particularly for routine quality control.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte to the calibration curve constructed from the standards.
Visualizing the Workflow
To better illustrate the logical flow of validating an analytical method, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for GC-MS analysis.
A Comparative Guide to Dienophiles: 2-Methyl-2-cyclopenten-1-one in the Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the crucial interplay between a conjugated diene and a dienophile. The nature of the dienophile significantly influences the reaction's facility, yield, and stereoselectivity. This guide provides an objective comparison of the performance of 2-methyl-2-cyclopenten-1-one (B72799) as a dienophile against other commonly employed substituted alkenes: maleic anhydride (B1165640), methyl acrylate (B77674), and acrylonitrile (B1666552). The information presented is supported by experimental data to aid in the selection of the most suitable dienophile for a given synthetic challenge.
Dienophile Reactivity: A Tabulated Comparison
The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is largely governed by the presence of electron-withdrawing groups and steric factors. The following table summarizes the performance of this compound and other dienophiles in their reaction with cyclopentadiene (B3395910), a highly reactive diene.
| Dienophile | Structure | Reaction Conditions | Yield (%) | Observations |
| This compound | High temperature (e.g., 150-180°C), prolonged reaction time (e.g., >24 h) or Lewis acid catalysis (e.g., AlCl₃) is generally required.[1] | Generally low to moderate. With a more reactive diene and Lewis acid catalysis, quantitative conversion can be achieved.[2] | Considered a relatively unreactive dienophile due to the moderate electron-withdrawing effect of the enone and some steric hindrance. | |
| Maleic Anhydride | Room temperature, short reaction time (minutes to hours). | High to quantitative. | A highly reactive dienophile due to the presence of two strong electron-withdrawing carbonyl groups and its rigid, planar structure. The reaction is often exothermic.[3] | |
| Methyl Acrylate | Room temperature to moderate heating (e.g., 100°C). Lewis acid catalysis (e.g., AlCl₃) can accelerate the reaction and improve selectivity.[4][5] | Moderate to high. | A moderately reactive dienophile. The ester group is a good electron-withdrawing group. | |
| Acrylonitrile | Moderate heating. Lewis acid catalysis can be employed. | Moderate to high. | A reactive dienophile due to the strongly electron-withdrawing nitrile group. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Diels-Alder reaction of cyclopentadiene with the compared dienophiles.
General Procedure for in situ Generation of Cyclopentadiene
Cyclopentadiene readily dimerizes at room temperature and must be "cracked" from its dimer, dicyclopentadiene (B1670491), before use. This is achieved by heating dicyclopentadiene to its boiling point (ca. 170°C). The lower-boiling cyclopentadiene monomer (b.p. 41°C) is then collected by fractional distillation. The freshly distilled cyclopentadiene should be used immediately.
Reaction with this compound (Thermal Conditions)
-
Materials: Freshly distilled cyclopentadiene, this compound, toluene (B28343) (dry), round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry toluene in a round-bottom flask, add freshly distilled cyclopentadiene (1.2 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the low reactivity, the reaction may require heating for 24-48 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography on silica (B1680970) gel.
-
Reaction with Maleic Anhydride
-
Materials: Freshly distilled cyclopentadiene, maleic anhydride, ethyl acetate (B1210297), hexanes, Erlenmeyer flask.
-
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate in an Erlenmeyer flask.
-
Add an equal volume of hexanes.
-
Cool the solution in an ice bath.
-
Add freshly distilled cyclopentadiene (1.0 eq) dropwise with swirling. An exothermic reaction should be observed, and a white precipitate of the adduct will form.[3]
-
Allow the mixture to stand at room temperature for 15-20 minutes to complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold hexanes.
-
Reaction with Methyl Acrylate
-
Materials: Freshly distilled cyclopentadiene, methyl acrylate, sealed tube or round-bottom flask with reflux condenser.
-
Procedure (Thermal):
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine freshly distilled cyclopentadiene (1.2 eq) and methyl acrylate (1.0 eq).
-
Heat the mixture at a specified temperature (e.g., 100-180°C) for several hours.[6]
-
Monitor the reaction by GC or TLC.
-
After cooling, purify the product mixture (which will contain endo and exo isomers) by distillation or column chromatography.
-
Reaction with Acrylonitrile
-
Materials: Freshly distilled cyclopentadiene, acrylonitrile, sealed tube or autoclave.
-
Procedure:
-
Caution: Acrylonitrile is toxic and volatile. This reaction should be performed in a well-ventilated fume hood.
-
In a sealed tube or autoclave, combine freshly distilled cyclopentadiene (1.2 eq) and acrylonitrile (1.0 eq).
-
Heat the mixture to a temperature between 100-150°C for several hours.
-
After cooling the vessel, carefully vent any excess pressure.
-
The resulting mixture of endo and exo adducts can be purified by distillation under reduced pressure.
-
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for a Diels-Alder reaction and the concerted mechanism of the cycloaddition.
Conclusion
References
- 1. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Effect of Lewis Acid Catalysis on the Diels-Alder Reaction between Methyl (Z)-(S)-4,5-(2,2-Propylidenedioxy)pent-2-enoate and Cyclopentadiene. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciforum.net [sciforum.net]
Catalyst Efficacy in the Synthesis of 2-Methyl-2-cyclopenten-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-2-cyclopenten-1-one, a key building block in the creation of complex organic molecules and pharmacologically active compounds, is critically dependent on the choice of catalyst. The efficacy of a catalytic system directly influences reaction yield, purity, and overall efficiency. This guide provides an objective comparison of different catalytic methods for the synthesis of this valuable cyclopentenone, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparison of Catalytic Performance
The selection of a synthetic strategy for this compound is often a balance between yield, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for different catalytic approaches. Notably, detailed comparative studies for the synthesis of the 2-methyl isomer are less common than for its 3-methyl counterpart. Therefore, data for the synthesis of 3-Methyl-2-cyclopenten-1-one is also provided for a broader comparative context.
Table 1: Catalyst Performance in the Synthesis of this compound
| Synthetic Route | Starting Material | Catalyst / Reagents | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Reductive Dehydration | 2-Methylcyclopentane-1,3-dione | 1. TsNHNH₂2. NaBH₃CN | 130 (reflux) | 4 | 78 | Funk, 1980 |
| Dehydrohalogenation | 2-Bromo-2-methylcyclopentanone | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | RT | 1 | 95 | Disanayaka, 1983 |
Table 2: Catalyst Performance in the Synthesis of 3-Methyl-2-cyclopenten-1-one (Isomeric Comparison)
| Synthetic Route | Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Intramolecular Aldol (B89426) | 2,5-Hexanedione (B30556) | CaO | 150 | 14 | 98 |
| Intramolecular Aldol | 2,5-Hexanedione | γ-Al₂O₃/AlOOH | Not Specified | 6 | 77.2 |
| Intramolecular Aldol | 2,5-Hexanedione | Li₂O/ZrO₂ | 250 | Not Specified | >95 (Selectivity) |
Experimental Workflows & Signaling Pathways
A general workflow for selecting and optimizing a catalyst for the synthesis of this compound involves several key stages, from initial catalyst screening to final product analysis.
Caption: General experimental workflow for catalyst evaluation in enone synthesis.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic routes cited in this guide.
Protocol 1: Synthesis of this compound via Reductive Dehydration
This procedure is adapted from the method reported by Funk and Vollhardt (1980). It involves the formation of a tosylhydrazone intermediate followed by a catechol-borane reduction. An alternative reduction using sodium cyanoborohydride is presented here for its common use and accessibility.
Materials:
-
2-Methylcyclopentane-1,3-dione
-
p-Toluenesulfonhydrazide (TsNHNH₂)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sulfolane
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Formation of the Tosylhydrazone: A solution of 2-methylcyclopentane-1,3-dione (1.0 eq) and p-toluenesulfonhydrazide (1.1 eq) in methanol is stirred at room temperature until the dione (B5365651) is consumed (monitored by TLC). The solvent is then removed under reduced pressure.
-
Reductive Dehydration: The crude tosylhydrazone is dissolved in a 1:1 mixture of cyclohexane and sulfolane. Sodium cyanoborohydride (2.0 eq) is added, and the mixture is heated to reflux (approx. 130 °C) for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ether. The combined organic extracts are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Synthesis of this compound via Dehydrohalogenation
This protocol is based on the high-yield synthesis reported by Disanayaka and Weedon (1983), which involves the elimination of HBr from an α-bromo ketone intermediate.
Materials:
-
2-Bromo-2-methylcyclopentanone (can be prepared by bromination of 2-methylcyclopentanone)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-bromo-2-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether at room temperature, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise with stirring.
-
Reaction Execution: Stir the mixture at room temperature for 1 hour. A precipitate of DBU hydrobromide will form.
-
Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate sequentially with dilute hydrochloric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low pressure to avoid loss of the volatile product. The crude product is often of high purity, but can be further purified by distillation if necessary.
Protocol 3: Synthesis of 3-Methyl-2-cyclopenten-1-one via CaO-Catalyzed Intramolecular Aldol Condensation
This protocol describes a high-yield, heterogeneous catalytic method for the synthesis of the isomeric 3-methyl-2-cyclopenten-1-one.
Materials:
-
2,5-Hexanedione
-
Calcium Oxide (CaO)
-
Deionized Water
-
Nitrogen gas
-
Diethyl ether or Dichloromethane
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a condenser, combine 2,5-hexanedione and deionized water.
-
Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.
-
Reaction Execution: Begin stirring and heat the mixture to 150 °C. Once the temperature has stabilized, add the CaO catalyst. Maintain the reaction at 150 °C for 14 hours. The progress can be monitored by GC analysis.
-
Work-up: After cooling to room temperature, filter the mixture to remove the CaO catalyst. Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Concluding Remarks
The synthesis of This compound is effectively achieved through multi-step sequences starting from 2-methylcyclopentane-1,3-dione. The reductive dehydration and dehydrohalogenation routes offer high yields, with the latter being particularly efficient under mild conditions using a DBU catalyst.
For comparison, the synthesis of the isomeric 3-Methyl-2-cyclopenten-1-one via intramolecular aldol condensation of 2,5-hexanedione highlights the utility of heterogeneous catalysts like CaO, which can provide excellent yields under high-temperature conditions and allows for easy catalyst separation.
The choice of the optimal catalyst and method will depend on factors such as starting material availability, scalability, and the desired reaction conditions. The protocols and data presented here serve as a valuable resource for making an informed decision in the synthesis of this important chemical intermediate.
A Comparative Guide to the Purification of 2-Methyl-2-cyclopenten-1-one
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2-Methyl-2-cyclopenten-1-one, a versatile building block in organic synthesis, often requires rigorous purification to remove byproducts and unreacted reagents. This guide provides a comprehensive comparison of common purification techniques for this valuable compound, supported by experimental data and detailed protocols.
Performance Comparison of Purification Techniques
The selection of an appropriate purification method depends on factors such as the initial purity of the crude product, the nature of the impurities, the desired final purity, and the scale of the purification. The following table summarizes the typical performance of various techniques for the purification of this compound and its analogues.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Advantages | Common Impurities Removed |
| Fractional Distillation | >98% | 60-80% | Moderate to High | Effective for separating compounds with different boiling points. | High and low boiling point impurities. |
| Vacuum Distillation | >98% | 60-80% | Moderate to High | Reduces the boiling point, preventing degradation of heat-sensitive compounds. | Non-volatile impurities. |
| Azeotropic Distillation | >99% (after water removal) | Variable | Moderate | Effectively removes water, which forms a minimum-boiling azeotrope. | Water. |
| Flash Chromatography | >99% | 70-90% | Low to Moderate | High resolution for separating structurally similar compounds. | Isomers, closely related byproducts. |
| Preparative HPLC | >99.5% | Variable | Low | Highest resolution for achieving very high purity. | Trace impurities, isomers. |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points from this compound. Operating under reduced pressure is crucial to prevent thermal decomposition.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Loading: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring all connections are sealed.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 74-76 °C at 16 mmHg.[1]
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Azeotropic Distillation
This compound forms a minimum-boiling azeotrope with water, making simple distillation ineffective for removing water.[2] Azeotropic distillation with an entrainer can be employed to overcome this.
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap or a similar water separator.
-
Reagents: Add the crude, water-containing this compound and an entrainer (e.g., toluene (B28343) or cyclohexane) to the distillation flask.
-
Heating: Heat the mixture to reflux. The ternary azeotrope (entrainer-water-product) will distill.
-
Water Removal: In the Dean-Stark trap, the condensed azeotrope will separate into an aqueous layer and an organic layer. The denser water layer is removed, and the organic layer is returned to the distillation flask.
-
Completion: Continue the process until no more water is collected in the trap.
-
Final Purification: The product, now free of water, can be further purified by fractional distillation to remove the entrainer.
A study on the vapor-liquid equilibrium of the this compound and water system found that they form a minimum azeotrope at 96.8 °C, with a composition of 9.1 mol% this compound and 90.9 mol% water.[2]
Flash Column Chromatography
This technique is highly effective for separating this compound from structurally similar impurities.
Protocol:
-
Stationary Phase: Prepare a column packed with silica (B1680970) gel.
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin-Layer Chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
For a similar compound, 3-Methyl-2-cyclopenten-1-one, a typical yield of 70-90% with a purity of over 99% can be achieved with flash chromatography.[1]
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative HPLC is the method of choice. The principles of scaling up from an analytical method are key to successful preparative separation.[3]
Protocol:
-
Method Development: Develop a separation method on an analytical scale using a suitable column (e.g., a reverse-phase C18 column). A mobile phase of acetonitrile (B52724) and water is often a good starting point for related compounds.[4]
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly.
-
Sample Injection: Dissolve the partially purified this compound in the mobile phase and inject it onto the preparative column.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Solvent Removal: Remove the mobile phase solvents, typically by rotary evaporation followed by high vacuum, to obtain the highly pure product.
Experimental Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Fractional Vacuum Distillation.
Caption: Workflow for Azeotropic Distillation.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 3-Methyl-2-cyclopenten-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative analysis of spectroscopic data for 2-Methyl-2-cyclopenten-1-one isomers
In the realm of organic chemistry, the precise identification of isomers is a critical task for researchers, scientists, and drug development professionals. Subtle differences in the placement of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-Methyl-2-cyclopenten-1-one and its positional isomers, offering a clear framework for their differentiation based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Isomers Under Investigation
The primary isomers discussed in this guide are:
-
This compound
-
3-Methyl-2-cyclopenten-1-one
-
4-Methyl-2-cyclopenten-1-one
-
5-Methyl-2-cyclopenten-1-one
While extensive data is available for 2-Methyl- and 3-Methyl-2-cyclopenten-1-one, spectroscopic data for 4-Methyl- and 5-Methyl-2-cyclopenten-1-one is less readily available in the public domain. This analysis will focus on a detailed comparison of the former two, with available data for the latter two included for completeness.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Proton Assignment | This compound | 3-Methyl-2-cyclopenten-1-one | 4-Methyl-2-cyclopenten-1-one | 5-Methyl-2-cyclopenten-1-one |
| Vinylic H | ~7.3 (m) | ~5.9 (s) | Data not available | Data not available |
| Allylic CH₂ | ~2.6 (m) | ~2.3 (m) | Data not available | Data not available |
| Homoallylic CH₂ | ~2.4 (m) | ~2.5 (m) | Data not available | Data not available |
| Methyl H | ~1.8 (t) | ~2.1 (s) | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Carbon Assignment | This compound | 3-Methyl-2-cyclopenten-1-one | 4-Methyl-2-cyclopenten-1-one | 5-Methyl-2-cyclopenten-1-one |
| C=O | ~209 | ~210 | Data not available | Data not available |
| Vinylic C-CH₃ | ~148 | ~170 | Data not available | Data not available |
| Vinylic C-H | ~145 | ~128 | Data not available | Data not available |
| Allylic CH₂ | ~35 | ~34 | Data not available | Data not available |
| Homoallylic CH₂ | ~27 | ~35 | Data not available | Data not available |
| Methyl C | ~11 | ~18 | Data not available | Data not available |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | This compound | 3-Methyl-2-cyclopenten-1-one | 4-Methyl-2-cyclopenten-1-one | 5-Methyl-2-cyclopenten-1-one |
| C=O Stretch | ~1700 | ~1701 | Data not available | Data not available |
| C=C Stretch | ~1645 | ~1650 | Data not available | Data not available |
| C-H Stretch (sp²) ** | ~3050 | ~3040 | Data not available | Data not available |
| C-H Stretch (sp³) ** | ~2960-2850 | ~2960-2850 | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 96 | 68, 67, 53, 41, 39 |
| 3-Methyl-2-cyclopenten-1-one | 96[1] | 81, 68, 53, 41, 39 |
| 4-Methyl-2-cyclopenten-1-one | 96 | Data not available |
| 5-Methyl-2-cyclopenten-1-one | 96 | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). Important parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) are required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. The background spectrum is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualization of Isomeric Relationships
The logical relationship between the different isomers of methyl-cyclopentenone can be visualized as follows:
Caption: Relationship between methyl-2-cyclopenten-1-one isomers and spectroscopic analysis methods.
References
A Comparative Guide to the In-Silico and Experimental Reactivity of 2-Methyl-2-cyclopenten-1-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reactivity of key chemical scaffolds is paramount. 2-Methyl-2-cyclopenten-1-one, a substituted α,β-unsaturated cyclic ketone, is a versatile building block in organic synthesis. This guide provides a comparative analysis of its reactivity in key organic transformations from both experimental and in-silico perspectives, offering insights into its behavior in Michael additions, aldol (B89426) condensations, and reductions.
Michael Addition: A Tale of Steric Hindrance
The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of the enone system is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the case of this compound, the methyl group on the electrophilic double bond plays a crucial role in modulating its reactivity.
Experimental Insights
Experimental studies on the Michael addition to 2-cyclopenten-1-one (B42074) derivatives provide a baseline for understanding the reactivity of the methylated analogue. Organocatalytic asymmetric Michael additions to the closely related cyclopentane-1,2-dione have been shown to proceed with high yields and enantioselectivities. For instance, the addition of nitroolefins to cyclopentane-1,2-dione catalyzed by a thiourea (B124793) derivative can achieve yields of up to 88% and enantiomeric excesses (ee) of up to 78%.[1] Another study on the organocatalytic cascade Michael addition-cyclization of cyclopentane-1,2-dione with substituted (E)-2-oxobut-3-enoates reported excellent yields (up to 93%) and enantioselectivities (up to 96% ee).[2]
While specific data for this compound is less abundant in readily available literature, the general trend observed is that the presence of the methyl group at the 2-position introduces steric hindrance, which can decrease the reaction rate compared to the unsubstituted 2-cyclopenten-1-one. The choice of nucleophile, catalyst, and reaction conditions is therefore critical to achieving high conversions and selectivities.
Table 1: Representative Experimental Data for Michael Additions to Cyclopentenone Derivatives
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Cyclopentane-1,2-dione | Nitroolefins | Thiourea 4a | CH₂Cl₂ | up to 88 | up to 78 | [1] |
| Cyclopentane-1,2-dione | (E)-2-oxobut-3-enoates | Takemoto-type catalyst 4c | CH₂Cl₂ | 89 | 96 | [2] |
In-Silico Predictions
Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful tool to dissect the mechanistic details of Michael additions. While a specific DFT study on this compound was not identified in the immediate search, computational analyses of related systems offer valuable insights.
DFT calculations can be used to:
-
Determine the geometry and electronic structure of the reactants, transition states, and products. For instance, DFT calculations have been used to study the molecular geometries of cyclopentanone-based chalcone (B49325) derivatives.[3]
-
Calculate the activation energies for different reaction pathways, thus predicting the feasibility and rate of a reaction.
-
Elucidate the stereochemical outcome by analyzing the energies of the diastereomeric transition states. Computational studies on the transition state of enantioselective Michael additions have been conducted to understand the origin of stereoselectivity.[4]
For this compound, in-silico modeling would likely predict a higher activation energy for the nucleophilic attack at the β-carbon compared to its unsubstituted counterpart due to the steric clash with the methyl group. Furthermore, computational models could be employed to design chiral catalysts that can overcome this steric hindrance and achieve high stereoselectivity.
Caption: A comparative workflow for experimental and in-silico investigation of Michael additions.
Aldol Condensation: Exploring Electrophilicity
As an enone, this compound can also act as an electrophile in aldol-type reactions, particularly in Lewis acid-catalyzed processes like the Mukaiyama aldol addition.
Experimental Approaches
The steric hindrance from the 2-methyl group might influence the facial selectivity of the incoming nucleophile, and the choice of Lewis acid and the silyl (B83357) enol ether's substituents would be critical in controlling the diastereoselectivity of the reaction.
In-Silico Modeling
Computational chemistry can be instrumental in understanding and predicting the outcomes of Lewis acid-catalyzed aldol reactions. DFT calculations can be used to:
-
Model the coordination of the Lewis acid to the carbonyl oxygen of this compound and determine the extent of activation.
-
Investigate the transition state structures for the carbon-carbon bond formation to predict the stereochemical outcome.
-
Compare the catalytic activity of different Lewis acids by calculating the activation barriers for the catalyzed reaction.
Such in-silico studies would be invaluable for selecting the optimal Lewis acid and reaction conditions to achieve the desired product with high selectivity.
Caption: Generalized pathway for a Lewis acid-catalyzed Mukaiyama aldol addition.
Reduction Reactions: Targeting the Carbonyl and Alkene
The reduction of this compound can lead to three potential products: the saturated ketone (2-methylcyclopentanone), the allylic alcohol (2-methyl-2-cyclopenten-1-ol), or the saturated alcohol (2-methylcyclopentanol). The outcome is highly dependent on the choice of reducing agent and reaction conditions.
Experimental Methodologies
A variety of reducing agents can be employed to achieve selective reductions:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas will typically reduce both the carbon-carbon double bond and the carbonyl group, yielding the saturated alcohol.
-
Chemoselective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce the carbonyl group to an alcohol, potentially leaving the double bond intact to form the allylic alcohol. The stereoselectivity of this reduction can often be controlled by using bulky reducing agents or chiral catalysts.
-
Conjugate Reduction: Certain reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to favor the 1,4-reduction of enones, leading to the formation of the saturated ketone. Asymmetric conjugate reductions can also be achieved using chiral catalysts.
Table 2: Predicted Outcomes of Reduction Reactions of this compound
| Reducing Agent | Primary Product |
| H₂, Pd/C | 2-Methylcyclopentanol |
| NaBH₄ | 2-Methyl-2-cyclopenten-1-ol |
| L-Selectride® | 2-Methylcyclopentanone |
In-Silico Contributions
Computational models can aid in understanding the selectivity of reduction reactions. For instance, DFT calculations can be used to:
-
Model the coordination of the hydride reagent to the carbonyl carbon versus the β-carbon.
-
Calculate the activation energies for the 1,2- versus the 1,4-hydride addition, providing a rationale for the observed chemoselectivity.
-
Predict the stereochemical outcome of the carbonyl reduction by analyzing the transition states leading to the different stereoisomers of the allylic alcohol.
References
- 1. kbfi.ee [kbfi.ee]
- 2. kbfi.ee [kbfi.ee]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
Comparative Analysis of 2-Methyl-2-cyclopenten-1-one Cross-Reactivity in Complex Biological Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Methyl-2-cyclopenten-1-one, a reactive α,β-unsaturated ketone, in complex biological matrices. Understanding the potential for off-target interactions is critical in drug development and toxicological assessment. This document summarizes the underlying chemical principles, potential biological consequences, and analytical methodologies for studying the cross-reactivity of this compound and its analogs.
Introduction to Cross-Reactivity of α,β-Unsaturated Ketones
This compound belongs to the class of α,β-unsaturated carbonyl compounds. The electrophilic nature of the β-carbon in the cyclopentenone ring makes it susceptible to nucleophilic attack by biological macromolecules, primarily through a mechanism known as Michael addition. This covalent modification of proteins and other biomolecules is the principal basis for the biological activity and potential cross-reactivity of this compound. The formation of these adducts can alter the structure and function of proteins, leading to various cellular responses, including allergic contact dermatitis and modulation of signaling pathways.
Comparison of Michael Addition Reactivity
The reactivity of cyclopentenone derivatives in Michael addition reactions is influenced by steric and electronic factors. The presence of substituents on the cyclopentenone ring can significantly alter the susceptibility of the β-carbon to nucleophilic attack.
| Compound | Structure | Key Structural Features | Expected Michael Addition Reactivity | Rationale |
| 2-Cyclopenten-1-one |
| Unsubstituted α,β-unsaturated ketone in a five-membered ring. | High | Unhindered access to the electrophilic β-carbon. |
| This compound |
| Methyl group at the α-position. | Moderate | The α-methyl group can exert some steric hindrance, but the primary factor is the electrophilicity of the β-carbon. |
| 3-Methyl-2-cyclopenten-1-one |
| Methyl group at the β-position. | Lower than 2-Cyclopenten-1-one | The β-methyl group provides steric shielding, which can reduce the rate of nucleophilic attack.[1] |
| Cyclohexenone |
| Six-membered ring analog. | Generally lower than 2-Cyclopenten-1-one | The more flexible half-chair conformation of the six-membered ring can influence the transition state energy of the Michael addition. |
Note: The reactivity is dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: In Vitro Protein Binding Assay via Michael Addition
This protocol provides a general method to assess the covalent binding of this compound to a model protein, such as human serum albumin (HSA), in a complex mixture.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complex biological matrix (e.g., cell lysate, plasma)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain reduced cysteine residues)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Incubation: Dissolve HSA in PBS to a final concentration of 1 mg/mL. Add the complex biological matrix to the desired final concentration.
-
Initiation of Reaction: Add this compound to the protein solution to achieve a range of final concentrations (e.g., 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 2, 4, 24 hours) with gentle agitation.
-
Sample Preparation for Mass Spectrometry:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with PBS to reduce the urea concentration to less than 2 M.
-
Digest the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of this compound (96.0575 Da) on nucleophilic amino acid residues (Cys, His, Lys).
-
-
Data Analysis: Identify and quantify the peptides adducted with this compound to determine the extent of covalent binding.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to evaluate the cross-reactivity of related compounds with antibodies raised against a this compound-protein conjugate.
Materials:
-
Polyclonal or monoclonal antibodies specific for this compound-protein adducts.
-
96-well microtiter plates.
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or ovalbumin).
-
Test compounds: this compound and structurally related analogs.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds (competitors) and the this compound standard.
-
In a separate plate or tubes, pre-incubate the primary antibody with the standard or competitor solutions for 1 hour at room temperature.
-
Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation: Wash the plate three times. Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add the substrate solution and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the this compound standard. Determine the concentration of the test compounds that cause 50% inhibition of the antibody binding (IC50). The cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100%.
Signaling Pathway Modulation
The electrophilic nature of this compound suggests its potential to modulate cellular signaling pathways through the covalent modification of key regulatory proteins. A primary target for such electrophiles is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 signaling pathway modulation by this compound.
Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This activates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.
Experimental Workflow for Studying Cross-Reactivity
The following diagram illustrates a logical workflow for investigating the cross-reactivity of this compound.
Caption: Experimental workflow for investigating cross-reactivity.
Conclusion
The cross-reactivity of this compound in complex mixtures is primarily driven by its ability to form covalent adducts with proteins via Michael addition. This reactivity is influenced by its chemical structure and can be compared with other α,β-unsaturated ketones. The Keap1-Nrf2 signaling pathway represents a key cellular target that can be modulated by this compound. A comprehensive assessment of its cross-reactivity requires a multi-pronged approach, combining in vitro binding studies, advanced analytical techniques like mass spectrometry, and cell-based functional assays. The protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate and compare the cross-reactive potential of this compound and its analogs, which is essential for informed decision-making in drug development and chemical safety assessment. Further quantitative experimental studies are warranted to build a more detailed and comparative understanding of its reactivity profile.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-2-cyclopenten-1-one: A Procedural Guide
Ensuring the safe and compliant disposal of 2-Methyl-2-cyclopenten-1-one is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Always consult the Safety Data Sheet (SDS) for the specific formulation in use. Essential personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] This compound is a flammable liquid and vapor, so it is imperative to keep it away from heat, sparks, and open flames.[1][2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as hazardous waste.[4] Adherence to local, regional, and national regulations is mandatory.[5][6]
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware and absorbent materials from spills, must be treated as hazardous waste.
-
Segregate this waste from other chemical waste streams. Specifically, do not mix it with halogenated solvents unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Containerization:
-
Use a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with organic solvents.
-
The label should prominently display "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid).
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
-
Accidental Release and Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[2] Remove all sources of ignition.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol [1][2] |
| Boiling Point | 158-161 °C |
| Density | 0.979 g/mL at 25 °C |
| Flash Point | 49 °C (120.2 °F) - closed cup |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-2-cyclopenten-1-one
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-2-cyclopenten-1-one (CAS No. 1120-73-6). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The selection of appropriate personal protective equipment is paramount to minimize exposure risk. The following table summarizes the required PPE and essential engineering controls for handling this compound.
| Control Type | Specification |
| Eye/Face Protection | Chemical safety glasses or goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and appropriate protective work clothing to prevent skin contact. |
| Respiratory Protection | Not typically required with adequate ventilation. In case of insufficient ventilation, vapor build-up, or for emergency response, use a NIOSH-approved respirator with organic vapor cartridges. |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] A safety shower and eyewash station must be readily accessible.[1] |
Occupational Exposure Limits
As of the latest review, major regulatory bodies have not established specific occupational exposure limits (PEL, REL, TLV) for this compound.[1][2] Therefore, it is crucial to handle this substance with care, keeping exposure to the lowest achievable level.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe operations.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE: chemical safety goggles, impervious gloves, and a lab coat.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
-
Handling :
-
Conduct all transfers and manipulations of this compound within the fume hood to control vapor exposure.
-
Use caution to avoid splashing or creating aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Use non-sparking tools and avoid sources of ignition as the substance is flammable.
-
-
Post-Handling :
-
After use, securely seal the container.
-
Decontaminate the work area thoroughly.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands and any exposed skin with soap and water.
-
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Accidental Release Measures
-
Evacuation : Immediately evacuate non-essential personnel from the spill area.
-
Ventilation : Ensure the area is well-ventilated.
-
Ignition Sources : Remove all sources of ignition.
-
Containment & Cleanup :
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Do not allow the chemical to enter drains.[1]
-
Disposal Plan
-
Waste Characterization : this compound and materials contaminated with it are considered hazardous waste.
-
Containerization : Collect waste in a properly labeled, sealed container.
-
Disposal Method : Dispose of the waste through a licensed chemical waste disposal company. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated PPE : Dispose of contaminated PPE as hazardous waste in accordance with institutional and local regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
